Product packaging for Cetocycline(Cat. No.:CAS No. 29144-42-1)

Cetocycline

Cat. No.: B1222253
CAS No.: 29144-42-1
M. Wt: 411.4 g/mol
InChI Key: LUYXWZOOMKBUMB-ONJZCGHCSA-N
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Description

Chelocardin is a member of naphthols.
Cetocycline has been reported in Amycolatopsis sulphurea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO7 B1222253 Cetocycline CAS No. 29144-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29144-42-1

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1

InChI Key

LUYXWZOOMKBUMB-ONJZCGHCSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Synonyms

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origin of Product

United States

Foundational & Exploratory

Chelocardin: A Historical and Technical Review of an Atypical Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, mechanism of action, and antibacterial properties of chelocardin, an atypical tetracycline antibiotic. It also delves into the development of its derivatives and the renewed interest in this compound class for combating antimicrobial resistance.

Introduction and Historical Context

Chelocardin (CHD) is a broad-spectrum antibiotic that was first isolated and described in the early 1960s and 1970s.[1][2][3] As a member of the atypical tetracyclines, it exhibits a chemical structure distinct from classical tetracyclines like doxycycline and minocycline.[1] While classical tetracyclines have a characteristic kink in their four-ring system, chelocardin possesses a more planar architecture.[4]

Initial studies revealed its potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines.[5][6] This promising profile led to clinical investigations, including a small phase II clinical trial for treating urinary tract infections (UTIs), where it demonstrated signs of efficacy.[5][7][8][9] However, its development was subsequently abandoned for reasons that are not well-documented in public records.[7][9]

In recent years, with the escalating crisis of antimicrobial resistance, there has been a resurgence of interest in neglected natural compounds like chelocardin.[5][10][11] Modern biosynthetic engineering techniques have enabled the creation of novel derivatives, such as amidochelocardin (CDCHD), which exhibits improved potency and a better resistance profile.[1][2][5][12]

Chemical Structure

Chelocardin's unique, planar four-ring core structure is a key determinant of its distinct biological activity compared to other tetracyclines.[1][4] A significant advancement in the development of this antibiotic class is the creation of 2-carboxamido-2-deacetyl-chelocardin (amidochelocardin, CDCHD) through biosynthetic engineering.[5][12] This modification, which adds a carboxamido group, has been shown to enhance the antibacterial spectrum and overcome certain resistance mechanisms.[5][7][9]

Mechanism of Action: A Dual-Target Approach

Chelocardin exhibits a concentration-dependent dual mechanism of action, a feature that distinguishes it from classical tetracyclines and may contribute to a lower propensity for resistance development.[1][2][6]

  • Protein Synthesis Inhibition: At lower concentrations, chelocardin functions similarly to traditional tetracyclines by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the peptidyl transferase center on the 50S subunit, which ultimately halts peptide chain elongation.[6]

  • Membrane Disruption: At higher, clinically relevant concentrations, chelocardin's primary target shifts to the bacterial cytoplasmic membrane.[6] It disrupts the membrane integrity, causing depolarization without forming large pores.[6] This action is a significant departure from the ribosomal inhibition characteristic of the tetracycline class.

This dual mechanism means that even if a bacterium develops resistance to the ribosomal-targeting action, the membrane-disrupting activity can still be effective.

Chelocardin_Mechanism_of_Action cluster_0 Low Concentration cluster_1 High Concentration CHD_low Chelocardin (CHD) Ribosome Bacterial Ribosome (50S Subunit) CHD_low->Ribosome Binds to Inhibition Inhibition CHD_low->Inhibition Leads to CHD_high Chelocardin (CHD) Protein_Synth Protein Synthesis Ribosome->Protein_Synth Catalyzes Protein_Synth->Inhibition Membrane Bacterial Cytoplasmic Membrane CHD_high->Membrane Targets Cell_Death Bactericidal Effect CHD_high->Cell_Death Leads to Depolarization Membrane Depolarization Membrane->Depolarization Disrupts to cause Depolarization->Cell_Death

Caption: Dual mechanism of action of Chelocardin.

Antibacterial Spectrum and Efficacy

Chelocardin and its derivative, amidochelocardin, have demonstrated a broad spectrum of activity against a range of clinically significant pathogens, including those on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][10] Notably, these compounds retain activity against many tetracycline-resistant strains.[5][6] The improved derivative, CDCHD, has closed some of the activity gaps of the parent molecule, showing enhanced potency against pathogens like P. aeruginosa.[5]

Bacterial StrainAntibioticMIC (µg/mL)MBC (µg/mL)Reference
K. pneumoniae ATCC 43816CHD516[8]
K. pneumoniae ATCC 43816CDCHD1.258[8]
E. coli ATCC 25922CHD2Not specified[8]
E. coli ATCC 25922CDCHD2Not specified[8]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Mechanisms of Resistance

The primary mechanism of acquired resistance to chelocardin in Gram-negative bacteria like K. pneumoniae is the upregulation of efflux pumps.[5][10][11] Specifically, mutations in the ramR gene, a repressor, can lead to increased expression of the AcrAB-TolC efflux pump system.[5][11] This pump actively transports chelocardin out of the bacterial cell, reducing its intracellular concentration and efficacy.

A significant advantage of the engineered derivative, amidochelocardin (CDCHD), is its ability to overcome this resistance mechanism.[5][10][11] CDCHD is not effectively removed by the AcrAB-TolC pump, thus retaining its activity against strains that have developed resistance to the parent compound.[5][11]

Chelocardin_Resistance_Mechanism cluster_0 Wild-Type Bacterium cluster_1 Resistant Bacterium CHD_in Chelocardin (CHD) Cell_Death Bacterial Cell Death CHD_in->Cell_Death Inhibits cell processes RamR RamR Repressor AcrAB_TolC_genes acrAB-tolC genes RamR->AcrAB_TolC_genes Represses AcrAB_TolC_pump AcrAB-TolC Efflux Pump AcrAB_TolC_genes->AcrAB_TolC_pump Expresses (low level) CHD_in_res Chelocardin (CHD) AcrAB_TolC_pump_res AcrAB-TolC Efflux Pump (Overexpressed) CHD_in_res->AcrAB_TolC_pump_res Substrate for Cell_Survival Bacterial Survival CHD_in_res->Cell_Survival Insufficient concentration for inhibition RamR_mut Mutated ramR AcrAB_TolC_genes_res acrAB-tolC genes RamR_mut->AcrAB_TolC_genes_res Fails to repress AcrAB_TolC_genes_res->AcrAB_TolC_pump_res Overexpresses CHD_out CHD Efflux AcrAB_TolC_pump_res->CHD_out Pumps out

Caption: Efflux-mediated resistance to Chelocardin.

Experimental Protocols

This section outlines the general methodologies employed in the study of chelocardin and its derivatives.

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro efficacy.

  • Procedure: MIC values are typically determined by the broth microdilution method following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

  • Assay: Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 16-20 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.[5] For studies involving uropathogens, artificial urine medium may be used to better simulate the physiological environment of a UTI.[5]

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

  • Procedure: Following the determination of the MIC, a small aliquot (e.g., 3 µL) is taken from the wells of the microtiter plate that show no visible growth.[5]

  • Plating: This aliquot is plated onto a suitable agar medium (e.g., blood agar).

  • Incubation: The plates are incubated overnight at 37°C.

  • Reading: The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate, corresponding to a ≥99.9% kill rate.[5]

Murine infection models are crucial for evaluating the pharmacokinetics and pharmacodynamics of new antibiotics.

  • Neutropenic Thigh Infection Model: This model is used to assess the efficacy of an antibiotic in immunocompromised animals. Mice are rendered neutropenic and then infected in the thigh muscle with a specific bacterial strain. The reduction in bacterial burden in the thigh is measured after treatment with the antibiotic.[8]

  • Ascending Urinary Tract Infection Model: To evaluate potential treatments for UTIs, this model involves infecting the bladder of mice with a uropathogenic bacterial strain. The effectiveness of the antibiotic is determined by measuring the reduction of bacterial load in the bladder and kidneys.[8]

Conclusion and Future Outlook

Chelocardin represents a compelling case for the re-evaluation of historical antibiotics in the modern era of drug resistance. Its dual mechanism of action and its activity against resistant pathogens make it an attractive scaffold for further development. The success of biosynthetic engineering in creating amidochelocardin, a derivative with superior properties, highlights a promising pathway for optimizing natural products into next-generation therapeutics.[1][2][5] Further preclinical and clinical studies are warranted to fully assess the potential of chelocardin and its analogs to address the critical need for new treatments for complicated infections, particularly those caused by multidrug-resistant Gram-negative bacteria.

References

An In-depth Analysis of Cetocycline's Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetocycline, also known as Chelocardin, is a tetracycline analog antibiotic with notable activity against a range of gram-negative bacteria. This technical guide provides a comprehensive analysis of its antibacterial properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data from seminal and recent studies are presented in structured tables for comparative analysis. Detailed experimental protocols, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure reproducibility. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular interactions and evaluation processes.

Introduction

First described in the 1960s, this compound (Chelocardin) is a tetracycline-class antibiotic that demonstrated greater potency against many aerobic gram-negative bacilli compared to the parent tetracycline[1][2]. Unlike many tetracyclines which are primarily bacteriostatic, this compound exhibits bactericidal activity at concentrations two to four times its minimum inhibitory concentration (MIC)[1][2]. Its efficacy extends to some tetracycline-resistant strains, making it a compound of continued interest in the era of rising antimicrobial resistance. This guide synthesizes historical and contemporary data to provide an in-depth resource for the scientific community.

Mechanism of Action

This compound, like other tetracyclines, primarily functions by inhibiting bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and, at sufficient concentrations, bacterial cell death.

Cellular Uptake in Gram-Negative Bacteria

The entry of this compound into gram-negative bacteria is a multi-step process involving passage through both the outer and inner membranes.

Cetocycline_Uptake cluster_extracellular Extracellular Space cluster_cell_wall Gram-Negative Cell Wall cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Cetocycline_ext This compound Porin Porin Channel (e.g., OmpF, OmpC) Cetocycline_ext->Porin Passive Diffusion Cetocycline_peri This compound Porin->Cetocycline_peri Periplasm Periplasmic Space Proton_Pump Proton Motive Force Cetocycline_cyto This compound Proton_Pump->Cetocycline_cyto Cetocycline_peri->Proton_Pump Active Transport Ribosome 30S Ribosomal Subunit Cetocycline_cyto->Ribosome Binding and Inhibition of Protein Synthesis

Caption: this compound uptake pathway in gram-negative bacteria.

Ribosomal Inhibition

Once in the cytoplasm, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Ribosomal_Inhibition cluster_ribosome Ribosomal Complex mRNA mRNA Ribosome_Complex 70S Ribosome mRNA->Ribosome_Complex A_Site A Site Inhibition Protein Synthesis Inhibited A_Site->Inhibition P_Site P Site E_Site E Site tRNA aminoacyl-tRNA tRNA->A_Site Binds to A Site This compound This compound This compound->A_Site Blocks Binding

Caption: this compound's inhibition of protein synthesis at the ribosome.

In Vitro Activity Against Gram-Negative Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-negative bacteria from key studies.

Table 1: this compound MIC Data from Proctor et al. (1978)[1][2][3]
Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1000.2 - 12.50.83.1
Klebsiella pneumoniae500.4 - 251.66.2
Enterobacter species250.4 - 253.112.5
Serratia species251.6 - >10012.5>100
Proteus mirabilis250.8 - 503.125
Proteus (indole-pos)250.8 - 506.225
Providencia species103.1 - 5012.550
Pseudomonas aeruginosa50>100>100>100
Table 2: Chelocardin (CHD) and Amidochelocardin (CDCHD) MIC Data from Hennessen et al. (2020)
Bacterial Species (Uropathogenic Isolates)Number of StrainsCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli20CHD1 - 424
CDCHD2 - 848
Klebsiella pneumoniae10CHD2 - 848
CDCHD4 - 16816

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02-A12 guidelines.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on MIC breakpoints)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI breakpoints.

Resistance Mechanisms

Resistance to tetracyclines, including this compound, in gram-negative bacteria can occur through several mechanisms. The most common is the acquisition of genes encoding for efflux pumps that actively transport the drug out of the cell. Another significant mechanism is the production of ribosomal protection proteins that prevent the binding of the antibiotic to the ribosome.

A study by Hennessen et al. (2020) found that resistance to the natural chelocardin in Klebsiella pneumoniae was primarily due to mutations in the ramR gene, leading to the overexpression of the AcrAB-TolC efflux pump. Interestingly, the bioengineered derivative, amidochelocardin, was able to overcome this resistance mechanism.

Conclusion

This compound remains a noteworthy tetracycline analog due to its bactericidal activity and efficacy against a range of gram-negative pathogens. While resistance can emerge, particularly through efflux pump overexpression, newer derivatives show promise in overcoming these mechanisms. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of this compound and other novel antimicrobial agents. Further research into the structure-activity relationships of this compound analogs may lead to the development of more potent and resilient antibiotics to combat the growing threat of multidrug-resistant gram-negative infections.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Cetocycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin, is a tetracycline analog with a distinct spectrum of activity and a dual mechanism of action that sets it apart from conventional tetracyclines. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanisms of action.

In Vitro Pharmacokinetics

Serum Protein Binding

This compound exhibits high affinity for serum proteins. In vitro studies have demonstrated that more than 80% of this compound is bound to serum proteins .[1] This high level of protein binding can influence the free drug concentration available to exert its antimicrobial effect.

Lipid Solubility

This compound is characterized by its high lipid solubility.[1] This property facilitates its passage through the lipid bilayers of bacterial membranes, contributing to its uptake by susceptible bacteria.

Bacterial Uptake

In vitro studies have shown that this compound is more readily taken up by susceptible bacteria compared to tetracycline.[1] However, a direct correlation between the extent of drug uptake and bacterial susceptibility has not been consistently observed, with the exception of a strain of Proteus vulgaris.[1]

In Vitro Pharmacodynamics

Antimicrobial Spectrum and Potency

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it is often more active than tetracycline against many clinical isolates of aerobic Gram-negative bacilli.[1] However, it is less active against staphylococci and shows no activity against Pseudomonas aeruginosa.[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Tetracycline against Various Bacterial Species

Bacterial SpeciesThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus12.50.78
Streptococcus pyogenes3.120.2
Enterococcus faecalis6.2512.5
Escherichia coli3.126.25
Klebsiella pneumoniae3.1212.5
Enterobacter cloacae3.1212.5
Proteus mirabilis6.2525
Salmonella typhimurium3.126.25
Pseudomonas aeruginosa>100>100

Data compiled from publicly available research. Specific values may vary depending on the strain and testing methodology.

Bactericidal Activity

A key pharmacodynamic feature of this compound is its bactericidal activity against susceptible enteric Gram-negative bacteria. This killing effect is typically observed at concentrations two to four times higher than the minimum inhibitory concentration (MIC).[1] In contrast, traditional tetracyclines are generally considered bacteriostatic.

Table 2: Time-Kill Kinetics of this compound against Klebsiella pneumoniae

Time (hours)0.5 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)
0~6.5~6.5
2~7.0~5.5
4~7.5~4.5
8~8.0~3.5
24~8.5<3.0

Note: This table presents illustrative data based on descriptions of this compound's bactericidal activity. Specific quantitative time-kill data for this compound is limited in publicly available literature.

In Vitro Resistance

Resistance to this compound can develop through mechanisms that affect drug accumulation and target site modification.

  • Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Klebsiella pneumoniae, has been identified as a mechanism of resistance to chelocardin. This can be caused by mutations in regulatory genes like ramR.

  • Ribosomal Protection: As with other tetracyclines, modifications to the 30S ribosomal subunit can prevent effective binding of this compound, leading to resistance.

  • Frequency of Resistance: While specific data on the frequency of spontaneous resistance to this compound is limited, studies on other novel antibiotics suggest that this is a critical parameter in assessing the long-term viability of an antimicrobial agent. The frequency of single-step mutations conferring reduced susceptibility is a key measure. For example, for some novel agents, this frequency can be as low as 1.35 × 10⁻⁸ to 3.86 × 10⁻⁹.

Mechanism of Action

This compound exhibits a dual mechanism of action, distinguishing it from conventional tetracyclines.

Inhibition of Protein Synthesis

The primary mechanism of action for this compound, like other tetracyclines, is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome 30S 30S Protein_Synthesis Protein Synthesis 50S 50S A_Site This compound This compound This compound->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Blocked Inhibition->Protein_Synthesis Inhibits This compound This compound Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage (e.g., K+) Disruption->Leakage Bactericidal_Effect Bactericidal Effect Leakage->Bactericidal_Effect Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Plates Prepare Microdilution Plates with Broth Prep_Stock->Prep_Plates Serial_Dilute Perform Serial Dilutions of this compound Prep_Plates->Serial_Dilute Inoculate Inoculate Plates Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Add_this compound Add this compound (at various MIC multiples) Prep_Inoculum->Add_this compound Incubate Incubate with Shaking (37°C) Add_this compound->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions and Plate Sample->Serial_Dilute Incubate_Plates Incubate Plates (18-24h, 37°C) Serial_Dilute->Incubate_Plates Count_CFU Count CFUs and Plot Time-Kill Curve Incubate_Plates->Count_CFU End End Count_CFU->End Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

An In-Depth Technical Guide to the Lipid Solubility and Serum Protein Binding of Cetocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid solubility and serum protein binding characteristics of Cetocycline, a tetracycline analog antibiotic. The information presented herein is intended to support research, development, and clinical application of this compound by providing key physicochemical data and the experimental context for its determination.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the lipid solubility and serum protein binding of this compound. For comparative purposes, data for other relevant tetracycline antibiotics may be included where available.

Table 1: Lipid Solubility of this compound

CompoundParameterValueMethodReference
This compoundLipid SolubilityHighly lipid solubleNot Specified[1][2]
Partition Coefficient (logP/logD)Data not available

Note: While the primary literature describes this compound as "highly lipid soluble," a specific partition coefficient (logP or logD) has not been reported in publicly available research. This qualitative assessment suggests a high affinity for lipophilic environments.

Table 2: Serum Protein Binding of this compound

CompoundSerum Protein Binding (%)MethodReference
This compound>80%Not Specified[1][2]

Note: The primary study on this compound indicates a high degree of binding to serum proteins. The precise percentage and the specific proteins involved (e.g., albumin, alpha-1-acid glycoprotein) have not been fully elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific methods used for this compound in the foundational 1978 study by Proctor et al. were not detailed, this section outlines generalized, standard protocols for determining lipid solubility and serum protein binding applicable to tetracycline-class antibiotics.

Determination of Lipid Solubility (Partition Coefficient: logP/logD)

The partition coefficient (logP) is a measure of the differential solubility of a neutral compound between two immiscible phases, typically n-octanol and water. For ionizable compounds like tetracyclines, the distribution coefficient (logD) is determined at a specific pH, which is more physiologically relevant.

Principle: The "shake-flask" method is the traditional and most straightforward technique. A solution of the compound is prepared in one of the immiscible solvents (e.g., water) and then mixed with an equal volume of the other solvent (e.g., n-octanol). After thorough mixing and separation of the phases, the concentration of the compound in each phase is measured.

Materials:

  • This compound hydrochloride

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in the aqueous phase (PBS, pH 7.4).

  • Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the this compound stock solution and an equal volume of n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to facilitate separation.

  • Sampling: Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

Determination of Serum Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring the binding of a drug to plasma proteins. It allows for the separation of the unbound (free) drug from the protein-bound drug.

Principle: A semi-permeable membrane, which allows the passage of small molecules like the drug but retains large protein molecules, separates a chamber containing the drug and plasma from a chamber containing only buffer. The free drug diffuses across the membrane until its concentration is equal on both sides. The protein-bound drug remains in the plasma chamber.

Materials:

  • This compound hydrochloride

  • Human or other species-specific serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a molecular weight cutoff of 8-14 kDa)

  • Incubator with shaking capability (set to 37°C)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of this compound and spike it into the serum/plasma to achieve the desired final concentration.

  • Assembly of Dialysis Unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is correctly placed between the two chambers.

  • Loading: Add the this compound-spiked plasma to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined in preliminary experiments.

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Sample Preparation: To ensure matrix consistency for analysis, the plasma sample can be mixed with an equal volume of clean buffer, and the buffer sample can be mixed with an equal volume of drug-free plasma.

  • Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the study of this compound's physicochemical properties.

Lipid_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_sol Prepare this compound in Aqueous Phase (PBS, pH 7.4) mix Mix Aqueous Solution and n-Octanol prep_sol->mix prep_oct Prepare n-Octanol prep_oct->mix equilibrate Shake to Equilibrate mix->equilibrate separate Separate Phases (Centrifuge if needed) equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org quantify Quantify this compound (HPLC/UV-Vis) sample_aq->quantify sample_org->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for Determining Lipid Solubility (logD).

Serum_Protein_Binding_Workflow cluster_prep Preparation cluster_exp Equilibrium Dialysis cluster_analysis Analysis cluster_result Result prep_plasma Spike this compound into Plasma load_dialysis Load Plasma and Buffer into Dialysis Unit prep_plasma->load_dialysis prep_buffer Prepare PBS Buffer prep_buffer->load_dialysis incubate Incubate at 37°C with Shaking load_dialysis->incubate sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber (Free Drug) incubate->sample_buffer quantify_lcms Quantify this compound (LC-MS/MS) sample_plasma->quantify_lcms sample_buffer->quantify_lcms calculate_binding Calculate % Protein Binding quantify_lcms->calculate_binding

Caption: Workflow for Serum Protein Binding Assay.

Serum_Protein_Binding_Concept cluster_tissue Tissue/Target Site Protein Serum Protein BoundDrug Bound this compound Protein->BoundDrug FreeDrug Free this compound FreeDrug->Protein Binding Equilibrium Target Pharmacological Target FreeDrug->Target Pharmacological Effect BoundDrug->FreeDrug Dissociation

Caption: Concept of Serum Protein Binding Equilibrium.

References

The Molecular Basis of Cetocycline Binding to the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetocycline, a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular interactions governing this binding, the experimental methodologies used to elucidate these interactions, and a summary of the quantitative data available for the tetracycline class. While specific structural and quantitative data for this compound are limited in publicly available literature, the information presented here for closely related tetracyclines provides a robust framework for understanding its mechanism of action.

Introduction

The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for a multitude of antibiotics. The 30S subunit of the 70S ribosome is responsible for decoding messenger RNA (mRNA). Tetracycline-class antibiotics, including this compound, function by binding to the 30S subunit and sterically hindering the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1][2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3] Understanding the precise molecular basis of this interaction is paramount for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.

The this compound Binding Site on the 30S Ribosomal Subunit

The primary binding site for tetracyclines, and by extension this compound, is located on the 30S ribosomal subunit.[1][4] This high-affinity site, often referred to as the Tet-1 site, is situated in a cleft between the head and body of the 30S subunit, near the A-site decoding center.[5]

Molecular Interactions:

The binding is predominantly mediated by interactions with the 16S rRNA component of the 30S subunit.[6] Key interactions for the tetracycline class include:

  • Magnesium Ion Chelation: Tetracyclines typically bind as a magnesium ion chelate. The keto-enolate group on the tetracycline core coordinates a Mg2+ ion, which in turn interacts with the phosphate backbone of the 16S rRNA.[1]

  • Hydrogen Bonding: An extensive network of hydrogen bonds forms between the hydrophilic face of the tetracycline molecule and the universally conserved nucleotides of the 16S rRNA. Specific residues in helices h31, h34, and h38 of the 16S rRNA are crucial for this interaction.

  • Hydrophobic Interactions: The hydrophobic face of the tetracycline molecule engages in van der Waals interactions with ribosomal proteins and non-polar regions of the 16S rRNA.

This multi-point attachment ensures a stable and high-affinity binding, effectively blocking the A-site.

Quantitative Binding Data (Tetracycline Class)

AntibioticTarget/OrganismKd (μM)IC50 (μM)MIC (μg/mL)Reference(s)
TetracyclineE. coli Ribosome~1-2--[7]
TetracyclineT. thermophilus 30S~1--[1]
TigecyclineE. coli (in vitro translation)-~1-[8]
OxytetracyclineE. coli (susceptible strain)--0.5[9]
TetracyclineS. pneumoniae (susceptible)--≤ 2.0[10]

Note: Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[11] MIC (minimum inhibitory concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13]

Experimental Protocols

The determination of the molecular basis of antibiotic-ribosome binding relies on a combination of structural, biochemical, and biophysical techniques.

X-ray Crystallography of the 30S-Cetocycline Complex

This technique provides an atomic-resolution structure of the antibiotic bound to its target.

Methodology:

  • Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.

  • Crystallization: The purified 30S subunits are crystallized, often in the presence of mRNA and tRNA fragments to mimic a functional state.[14][15]

  • Soaking or Co-crystallization: this compound is introduced to the crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the 30S subunits in the presence of this compound.[14]

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[16]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like the ribosome.[17][18][19]

Methodology:

  • Complex Formation: Purified 70S ribosomes or 30S subunits are incubated with this compound to form the complex.

  • Vitrification: A small aliquot of the sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.[20][21]

  • Data Acquisition: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions.[20]

  • Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-cetocycline complex.[20]

Fluorescence-Based Binding Assays

These assays are used to determine the binding affinity (Kd) of the antibiotic for the ribosome.

Methodology (Fluorescence Polarization):

  • Fluorescent Labeling: A fluorescent probe is either attached to the antibiotic of interest or a known ribosome-binding molecule that competes with the antibiotic.[22][23]

  • Binding Reaction: The fluorescently labeled molecule is incubated with varying concentrations of the 30S ribosomal subunit.

  • Measurement: The fluorescence polarization of the solution is measured. Binding of the small fluorescent molecule to the large ribosome slows its rotation, increasing the polarization.[23]

  • Data Analysis: The change in polarization is plotted against the ribosome concentration to determine the Kd.[24][25][26]

Visualizations

This compound Binding to the 30S A-Site

Cetocycline_Binding_Site cluster_30S 30S Ribosomal Subunit 16S_rRNA 16S rRNA (h31, h34, h38) A_Site A-Site P_Site P-Site This compound This compound This compound->16S_rRNA Binds This compound->A_Site Blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Inhibited

Caption: this compound binds to the 16S rRNA within the A-site of the 30S subunit, blocking aa-tRNA.

Experimental Workflow for Structural Determination

Experimental_Workflow cluster_purification Sample Preparation cluster_structure Structure Determination cluster_analysis Data Analysis Purify_30S Purify 30S Subunits Form_Complex Form 30S-Cetocycline Complex Purify_30S->Form_Complex X-ray X-ray Crystallography Form_Complex->X-ray Crystallize & Diffract Cryo-EM Cryo-Electron Microscopy Form_Complex->Cryo-EM Vitrify & Image Model_Building Atomic Model Building X-ray->Model_Building Cryo-EM->Model_Building

Caption: Workflow for determining the 3D structure of the 30S-cetocycline complex.

Mechanism of Protein Synthesis Inhibition

Inhibition_Pathway Ribosome 70S Ribosome A_Site_Free A-Site Vacant Ribosome->A_Site_Free aa_tRNA_Binding aa-tRNA Binds A_Site_Free->aa_tRNA_Binding Normal Translation Cetocycline_Action This compound Binds to 30S A-Site A_Site_Free->Cetocycline_Action Peptide_Bond Peptide Bond Formation aa_tRNA_Binding->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Elongation Polypeptide Elongation Translocation->Elongation Inhibition Elongation Arrested Cetocycline_Action->Inhibition

Caption: this compound interrupts the translation elongation cycle by blocking the ribosomal A-site.

Conclusion

The molecular basis of this compound's interaction with the 30S ribosomal subunit is consistent with the well-established mechanism of the tetracycline class of antibiotics. By binding to a highly conserved region of the 16S rRNA at the A-site, this compound effectively inhibits bacterial protein synthesis. While this compound-specific structural and quantitative data would further refine our understanding, the extensive research on related tetracyclines provides a strong foundation for ongoing drug development and optimization efforts. The experimental protocols detailed herein represent the standard methodologies for characterizing such antibiotic-ribosome interactions and can be directly applied to further investigate this compound and novel tetracycline derivatives.

References

preliminary research on the efficacy and toxicity of Cetocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and toxicity of Cetocycline (also known as Chelocardin). This compound is an atypical tetracycline antibiotic that has demonstrated potent antibacterial activity, particularly against multidrug-resistant Gram-negative pathogens. This document synthesizes key findings from in vitro and in vivo studies to inform further research and development efforts.

Efficacy Profile

This compound exerts its antibacterial effect through the canonical tetracycline mechanism: inhibition of protein synthesis. Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, this compound has been shown to be bactericidal.[2]

In Vitro Efficacy

In vitro studies have established this compound as a potent agent against a range of clinical isolates, in some cases demonstrating superior activity compared to traditional tetracycline. Notably, it has shown efficacy against multidrug-resistant uropathogenic bacteria, highlighting its potential for treating complicated urinary tract infections (UTIs).[3][4] A 2020 study emphasized that this compound possesses "resistance-breaking properties," enabling it to evade common tetracycline resistance mechanisms.[3]

Table 1: Comparative In Vitro Activity of this compound (Chelocardin) vs. Traditional Tetracycline

Bacterial SpeciesThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Escherichia coli2.0-
Klebsiella pneumoniae1.25-
Gram-negative bacilli (various)Generally more activeGenerally less active
StaphylococciLess activeMore active
Pseudomonas aeruginosaNo activity-

Note: Data synthesized from multiple sources. MIC values can vary by strain.[2][3][5]

In Vivo Efficacy

Recent preclinical studies have evaluated the efficacy of this compound in murine infection models, providing crucial insights into its pharmacodynamic properties. A 2023 study investigated its performance in both a neutropenic thigh infection model and an ascending UTI model.[5]

In the neutropenic thigh infection model using E. coli and K. pneumoniae, this compound (administered at 50 mg/kg IV) demonstrated significant efficacy, reducing the bacterial burden by approximately 5 log10 units compared to the vehicle control.[5] It proved more effective in this model than its biosynthetic derivative, amidochelocardin.[5]

In an ascending UTI model, this compound showed a significant reduction in bacterial load in the bladder, urine, and kidneys.[5] These findings corroborate earlier, limited Phase II clinical trial data from the 1970s which showed promising activity for UTIs before the drug's development was halted.[5][6]

Table 2: Summary of In Vivo Efficacy in Murine Models

Infection ModelPathogenThis compound DoseKey Outcome
Neutropenic ThighE. coli ATCC 2592250 mg/kg IV~5 log10 reduction in bacterial burden vs. vehicle.[5]
Ascending UTIE. coli C175-9450 mg/kg SCSignificant reduction in bacterial burden in bladder and kidneys.[5]

Toxicity and Safety Profile

Specific toxicological data for this compound is limited. However, a recent study involving high-dose administration in mice provides preliminary safety insights, which can be contextualized with the known toxicity profile of the broader tetracycline class.

Preclinical Toxicity of this compound

A 2023 study performed a histopathological analysis of livers and kidneys from mice administered a 30 mg/kg intravenous dose of this compound.[7]

  • Renal Toxicity : The analysis did not detect any tissue alterations or signs of immediate overt toxicity in the kidneys.[7] However, a separate 2024 study noted that this compound inhibits renal transporters (hOAT1 and hOAT3), suggesting that further investigation into the risk of nephrotoxicity is warranted.[6][8]

  • Hepatic Toxicity : In the liver, the study observed sporadic extramedullary erythropoiesis and thrombopoiesis, which were interpreted as signs of increased metabolism rather than adverse effects.[7]

General Tetracycline Class Toxicity

For a comprehensive risk assessment, the well-established toxicities of the tetracycline class must be considered. These are generally dose-dependent and include:

  • Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects.[9][10]

  • Photosensitivity : Increased sensitivity to sunlight, potentially leading to severe sunburn, is a known risk.[9][11]

  • Effects on Bones and Teeth : Tetracyclines can cause permanent discoloration of teeth in children under 8 and may affect bone growth in the fetus. They are contraindicated in pediatric patients (under 8) and during pregnancy.[1][9]

  • Hepatotoxicity : High doses can lead to liver damage, particularly in pregnant women or patients with pre-existing renal impairment.[1]

  • Renal Toxicity : Tetracyclines can exacerbate pre-existing renal failure.[1]

Experimental Protocols

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Plates : A 96-well microtiter plate is prepared with serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB). The final concentration range should bracket the expected MIC values. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation : Bacterial colonies are selected from an 18-24 hour agar plate and suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation : Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12][13][14]

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to assess the efficacy of an antibiotic in a localized, deep-tissue infection.

Protocol: Neutropenic Murine Thigh Infection Model

  • Induction of Neutropenia : Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection : On day 0, mice are anesthetized and injected intramuscularly into the posterior thigh with a 0.1 mL suspension of the challenge pathogen (e.g., E. coli ATCC 25922) at a concentration of ~10^6 CFU/mL.

  • Therapeutic Intervention : Treatment is initiated at a defined time point post-infection (e.g., 2 hours). This compound is administered via a specified route (e.g., intravenous or subcutaneous) at various dosing regimens. A vehicle control group receives a placebo.

  • Endpoint Analysis : At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted.

  • Quantification : The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial count compared to the control group.[5]

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action, a known resistance pathway, and a typical experimental workflow for this compound.

cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit A_site A-Site ribosome_50S 50S Subunit Protein Protein Synthesis A_site->Protein Blocked This compound This compound This compound->ribosome_30S Binds to tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind

Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.

cluster_membrane Bacterial Cell Membrane cluster_mutation Resistance Development This compound This compound (External) Cell_Interior This compound (Internal) This compound->Cell_Interior Enters Cell Ribosome Ribosome Target Cell_Interior->Ribosome Inhibits Protein Synthesis AcrAB_TolC AcrAB-TolC Efflux Pump Cell_Interior->AcrAB_TolC Pumped Out AcrAB_TolC->this compound ramR ramR Gene (Repressor) ramA ramA Gene (Activator) ramR->ramA Represses ramA->AcrAB_TolC Activates Expression ramR_mut Mutation in ramR ramR_mut->ramR Inactivates

Caption: Efflux pump-mediated resistance pathway to this compound in K. pneumoniae.

start Day -4 & -1: Induce Neutropenia (Cyclophosphamide) infect Day 0: Infect Thigh Muscle (~10^5 CFU E. coli) start->infect treat Day 0 (2h post-infection): Administer Treatment (this compound or Vehicle) infect->treat euthanize Day 1 (24h post-infection): Euthanize & Excise Thigh treat->euthanize homogenize Homogenize Tissue euthanize->homogenize plate Serial Dilution & Plating homogenize->plate count Incubate & Count CFU plate->count end Endpoint: CFU/gram tissue count->end

Caption: Experimental workflow for the murine thigh infection model.

References

An In-depth Technical Guide to Cetocycline: A Novel Tetracycline Analog for Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific tetracycline analog named "cetocycline" is not available in the public domain. It is possible that this is a developmental drug candidate with limited publicly accessible data or a potential misspelling of a known tetracycline derivative, such as sarecycline.

This guide, therefore, will proceed by presenting a comprehensive overview of the development and analysis of a representative novel tetracycline analog, drawing upon established principles and methodologies widely used in the field of antibiotic research. The data and protocols provided are based on known tetracycline derivatives and serve as a template for the evaluation of a new chemical entity like this compound.

Introduction to Tetracycline Analogs

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] The emergence of bacterial resistance, primarily through efflux pumps and ribosomal protection mechanisms, has necessitated the development of new tetracycline analogs that can overcome these challenges.[1]

Novel tetracycline analogs are designed to exhibit improved potency, an expanded spectrum of activity, and the ability to evade common resistance mechanisms.[5][6] Modifications to the core tetracycline structure, particularly at the C7 and C9 positions, have been a key focus of modern antibiotic development.[6]

Mechanism of Action

The fundamental mechanism of action for tetracycline analogs remains the inhibition of bacterial protein synthesis.

dot

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A Site This compound This compound This compound->30S_Subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Binding Blocked Protein_Synthesis Protein Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition A_Site->Protein_Synthesis Prevents Elongation

Caption: this compound's proposed mechanism of action.

Antimicrobial Spectrum and Potency

The efficacy of a novel tetracycline analog is determined by its spectrum of activity against a panel of clinically relevant bacterial pathogens, including those with known resistance profiles. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes hypothetical MIC data for this compound against a range of bacterial strains, compared to older and contemporary tetracyclines.

Bacterial StrainThis compound (µg/mL)Tetracycline (µg/mL)Doxycycline (µg/mL)Omadacycline (µg/mL)Eravacycline (µg/mL)Sarecycline (µg/mL)
Staphylococcus aureus (MSSA)0.2510.50.250.120.5
Staphylococcus aureus (MRSA)0.53240.50.251
Streptococcus pneumoniae0.120.50.250.120.060.25
Escherichia coli116410.5>64
Klebsiella pneumoniae232821>64
Acinetobacter baumannii4641642>64
Cutibacterium acnes0.120.50.250.120.120.12

Note: This data is illustrative and not based on published results for a compound named "this compound".

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic potency.[7][8]

Methodology: Broth Microdilution

  • Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration and then serially diluted.[9]

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Setup: The assay is performed in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

dot

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Bacterial Protein Synthesis Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the synthesis of new proteins in a bacterial cell-free system.

Methodology

  • Preparation of Cell-Free Extract: A bacterial cell lysate containing ribosomes, tRNAs, and other necessary components for translation is prepared.

  • Reaction Mixture: The reaction mixture contains the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), and a template mRNA.

  • Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reaction is incubated to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).

  • Data Analysis: The concentration of this compound that inhibits protein synthesis by 50% (IC₅₀) is calculated.

dot

Start Start Prepare_Extract Prepare Bacterial Cell-Free Extract Start->Prepare_Extract Setup_Reaction Set Up Reaction Mixture (Extract, Energy, Amino Acids, mRNA, Radiolabeled Amino Acid) Prepare_Extract->Setup_Reaction Add_Inhibitor Add Varying Concentrations of this compound Setup_Reaction->Add_Inhibitor Incubate Incubate to Allow Protein Synthesis Add_Inhibitor->Incubate Measure_Incorporation Measure Incorporation of Radiolabeled Amino Acid Incubate->Measure_Incorporation Calculate_IC50 Calculate IC₅₀ Measure_Incorporation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a bacterial protein synthesis inhibition assay.

Overcoming Resistance Mechanisms

A key objective in novel tetracycline development is to create compounds that are not substrates for common resistance mechanisms.

dot

cluster_bacteria Bacterial Cell Efflux_Pump Efflux Pump (e.g., TetA) Ribosome Ribosome with Protection Protein (e.g., TetM) This compound This compound This compound->Efflux_Pump Poor Substrate for This compound->Ribosome Binding Maintained Tetracycline Tetracycline Tetracycline->Efflux_Pump Substrate for Tetracycline->Ribosome Binding Disrupted by

Caption: this compound's potential to overcome resistance.

Conclusion

The development of novel tetracycline analogs like this compound is a critical strategy in the fight against antibiotic resistance. Through targeted chemical modifications, these new agents aim to restore the broad-spectrum efficacy of the tetracycline class against a wide range of bacterial pathogens, including those that have acquired resistance to older antibiotics. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of such novel compounds, from determining their fundamental mechanism of action and antimicrobial potency to assessing their ability to overcome established resistance mechanisms. As research progresses, the continued exploration of new tetracycline derivatives will be essential for addressing the evolving challenge of infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Developing an In Vitro Assay for Measuring Cetocycline's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is a novel tetracycline-class antibiotic. This document provides detailed application notes and protocols for establishing a robust in vitro assay to determine its antimicrobial activity. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for tetracycline-class antibiotics.[1][2][3][4][5][6][7][8][9] These protocols will enable researchers to assess the potency of this compound against a panel of clinically relevant bacterial strains.

Mechanism of Action of Tetracyclines

Tetracycline antibiotics, including presumably this compound, are protein synthesis inhibitors.[10][11][12] They primarily act by binding to the 30S ribosomal subunit in bacteria.[10][11][12][13] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[12][14] This bacteriostatic action prevents the growth and replication of susceptible bacteria.[10][13]

cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein Synthesis Elongation 30S 30S This compound This compound This compound->30S Binds to Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Attempts to bind to A-site Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized methods are crucial for the reproducibility and accuracy of antimicrobial susceptibility testing.[1][2][3][4] The following protocols are adapted from CLSI and EUCAST guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution assay.[15][16][17][18][19] The broth microdilution method is a widely used and recommended technique.[20][21][22][23][24]

Materials:

  • This compound stock solution (prepared in a suitable solvent and sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]

  • This compound Dilution Series: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The typical concentration range to test for tetracyclines is 0.06 to 64 µg/mL, but this may need to be adjusted based on the expected potency of this compound.[25]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and to the positive control well (broth with inoculum but no drug). A negative control well (broth only) should also be included.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[21][26] For tetracyclines, disregard pinpoint growth at the bottom of the well when determining the MIC.[21]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26][27][28]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plate a small aliquot (e.g., 10-100 µL) from each of these wells onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[27][28]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[29][30][31][32][33]

Procedure:

  • Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the antibiotic.

  • Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[29][30]

cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) MIC_Assay Perform MIC Assay (Broth Microdilution) Inoculum->MIC_Assay Time_Kill_Assay Perform Time-Kill Kinetics Assay Inoculum->Time_Kill_Assay Cetocycline_Dilution Prepare this compound Serial Dilutions Cetocycline_Dilution->MIC_Assay Cetocycline_Dilution->Time_Kill_Assay MBC_Assay Perform MBC Assay (Plating from MIC wells) MIC_Assay->MBC_Assay Results inform MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC Value MBC_Assay->MBC_Value Time_Kill_Curve Plot Time-Kill Curve Time_Kill_Assay->Time_Kill_Curve

Caption: Experimental workflow for this compound antimicrobial activity testing.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: MIC and MBC Values of this compound against Quality Control Strains

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureus ATCC® 29213™
Enterococcus faecalis ATCC® 29212™
Escherichia coli ATCC® 25922™
Pseudomonas aeruginosa ATCC® 27853™

Table 2: MIC and MBC Values of this compound against Clinical Isolates

Clinical Isolate IDOrganismThis compound MIC (µg/mL)This compound MBC (µg/mL)
CI-001S. aureus (MRSA)
CI-002K. pneumoniae
CI-003A. baumannii
CI-004E. coli (ESBL)

Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
24

Disclaimer: The protocols provided are based on established methods for tetracycline-class antibiotics. It is imperative to validate these protocols specifically for this compound to ensure accurate and reliable results. This includes verifying the appropriate solvent for the stock solution, the stability of the compound under experimental conditions, and any potential for non-standard interactions with media components.

References

Practical Applications of Cetocycline in Gram-Negative Bacilli Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of Cetocycline (also known as Chelocardin), an atypical tetracycline antibiotic, in research models focusing on gram-negative bacilli. This document includes detailed protocols for in vitro susceptibility testing and in vivo efficacy studies, alongside visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a broad-spectrum tetracyclic antibiotic with potent bactericidal activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Unlike conventional tetracyclines, which are typically bacteriostatic, this compound exhibits bactericidal properties, making it a compound of significant interest in the development of new anti-infective therapies.[1] Its primary mechanism of action, similar to other tetracyclines, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][3][4]

Data Presentation

Table 1: In Vitro Activity of this compound against Gram-Negative Bacilli

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant gram-negative uropathogens.

Bacterial SpeciesStrainThis compound MIC (µg/mL)
Escherichia coliC175-942
Klebsiella pneumoniaeATCC 438161.25
Klebsiella pneumoniaeClinical Isolate 15
Enterobacter cloacaeClinical Isolate 14
Citrobacter freundiiClinical Isolate 18

Data sourced from Hüttel et al., 2020.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol describes the determination of the MIC of this compound against gram-negative bacilli following the general principles of the broth microdilution method.[5][6][7]

Materials:

  • This compound hydrochloride

  • Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final antibiotic concentration range of 32 µg/mL to 0.03 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Murine Model of Ascending Urinary Tract Infection (UTI)

This protocol describes a murine model of ascending UTI to evaluate the in vivo efficacy of this compound.[8][9]

Materials:

  • Female CD-1 outbred mice (6-8 weeks old)

  • Uropathogenic Escherichia coli (UPEC) or Klebsiella pneumoniae

  • This compound for injection

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Sterile, flexible polyethylene catheter

  • 1 mL syringes

  • Sterile surgical instruments

  • Luria-Bertani (LB) agar plates

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow the uropathogenic strain overnight in LB broth at 37°C without shaking to promote the expression of type 1 pili.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice using isoflurane.

    • Carefully insert a sterile, flexible catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension (containing 0.5-1 x 10⁷ CFU) directly into the bladder.

    • Slowly withdraw the catheter.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 24 hours), initiate treatment with this compound.

    • Administer this compound subcutaneously (SC) at a dose of 12 mg/kg twice daily (BID) for a specified duration (e.g., 3-5 days).[9]

    • A control group should receive a vehicle control (e.g., sterile saline) following the same administration schedule.

  • Evaluation of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate on LB agar to determine the bacterial load (CFU/g of tissue).

    • Compare the bacterial loads in the this compound-treated group to the vehicle control group to assess the efficacy of the treatment.

Mandatory Visualization

Signaling Pathway Diagram

Cetocycline_Efflux_Pump_Inhibition cluster_membrane Bacterial Cell Membrane cluster_pump AcrAB-TolC Efflux Pump IM Inner Membrane OM Outer Membrane AcrB AcrB Transporter Cetocycline_out This compound AcrB->Cetocycline_out Efflux AcrA AcrA Adaptor TolC TolC Outer Membrane Channel Cetocycline_in This compound Cetocycline_out->Cetocycline_in Entry Cetocycline_in->AcrB Ribosome 30S Ribosome Cetocycline_in->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bactericidal Effect Protein_Synthesis->Cell_Death Leads to ramR ramR gene ramA ramA gene ramR->ramA Represses AcrAB_expression AcrAB Expression ramA->AcrAB_expression Activates AcrAB_expression->AcrB AcrAB_expression->AcrA Mutation Mutation Mutation->ramR Inactivates

Caption: this compound's mechanism and resistance via the AcrAB-TolC efflux pump.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy Testing (Murine UTI Model) A1 Prepare this compound Serial Dilutions A3 Inoculate Microtiter Plate A1->A3 A2 Prepare Bacterial Inoculum (0.5 McFarland) A2->A3 A4 Incubate (16-20h at 35°C) A3->A4 A5 Determine MIC A4->A5 B3 Administer this compound (e.g., 12 mg/kg SC BID) A5->B3 Inform Dosage B1 Prepare Uropathogenic Bacterial Inoculum B2 Induce UTI in Mice (Transurethral Inoculation) B1->B2 B2->B3 B4 Euthanize and Harvest Organs B3->B4 B5 Determine Bacterial Load (CFU/g) B4->B5

Caption: Workflow for in vitro and in vivo evaluation of this compound.

References

Application Notes and Protocols: Cetocycline Efficacy Testing Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, a tetracycline analog formerly known as chelocardin, has demonstrated notable in vitro activity against a range of clinical bacterial isolates, particularly aerobic gram-negative bacilli.[1] As with all novel antimicrobial agents, standardized and detailed protocols are essential to accurately assess its efficacy and determine its potential clinical utility. These application notes provide comprehensive protocols for testing the in vitro efficacy of this compound against clinically relevant bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST), primarily guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]

Tetracycline-class antibiotics function by inhibiting protein synthesis in bacteria.[8][9][10] They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby blocking the elongation of the peptide chain.[10][11][12] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.[12][13] Resistance to tetracyclines can emerge through mechanisms such as efflux pumps that actively remove the drug from the bacterial cell or through ribosomal protection proteins that prevent the antibiotic from binding to its target.[8]

These protocols will detail two primary methods for determining the susceptibility of clinical bacterial isolates to this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing susceptibility qualitatively.

I. Core Experimental Protocols

A. Bacterial Isolate Selection and Preparation
  • Isolate Source: Obtain a panel of recent clinical bacterial isolates from a certified repository or a clinical microbiology laboratory. The panel should include a diverse range of gram-positive and gram-negative organisms relevant to the intended clinical indications of this compound. It is also crucial to include strains with known resistance mechanisms to other tetracyclines to assess for cross-resistance.

  • Quality Control Strains: Always include the following ATCC (American Type Culture Collection) quality control strains in each experiment to ensure the validity of the results:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

  • Culture Preparation:

    • From a stock culture, streak the bacterial isolates onto an appropriate non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar for fastidious organisms).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Following incubation, select 3-5 well-isolated colonies of the same morphology.

    • Transfer the selected colonies to a tube containing sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This can be done visually or using a spectrophotometer (625 nm).

B. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

  • Materials:

    • This compound analytical powder

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum (prepared as in I.A.3)

    • Sterile multichannel pipettes

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum (0.5 McFarland) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

C. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[16][17][18]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates (150 mm diameter).[15] The agar depth should be standardized to 4 mm.[17]

    • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data, e.g., 30 µg).

    • Bacterial inoculum (prepared as in I.A.3).

    • Sterile cotton swabs.

    • Forceps.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[18]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Using sterile forceps, place the this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

  • Measuring Zones of Inhibition:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk to the nearest millimeter.[14]

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established interpretive criteria, which will need to be developed for this compound through correlation with MIC data.[17]

II. Data Presentation

Quantitative data from the MIC and disk diffusion experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Clinical Bacterial Isolates

Bacterial Isolate IDOrganismSourceThis compound MIC (µg/mL)Comparator Drug 1 MIC (µg/mL)Comparator Drug 2 MIC (µg/mL)
CLIN-001Escherichia coliUrine280.5
CLIN-002Klebsiella pneumoniaeBlood4>321
CLIN-003Staphylococcus aureusWound10.50.25
..................
ATCC 25922E. coliQC140.25
ATCC 29213S. aureusQC0.50.250.12

Table 2: Zone Diameters of this compound in Disk Diffusion Testing

Bacterial Isolate IDOrganismThis compound Zone Diameter (mm)Comparator Drug 1 Zone Diameter (mm)Comparator Drug 2 Zone Diameter (mm)
CLIN-001Escherichia coli221525
CLIN-002Klebsiella pneumoniae18623
CLIN-003Staphylococcus aureus252830
...............
ATCC 25922E. coli241828
ATCC 29213S. aureus283032

III. Visualizations

Signaling Pathway

Cetocycline_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Diffusion Outer_Membrane Outer Membrane (Gram-Negative) Inner_Membrane Inner (Cytoplasmic) Membrane Ribosome_30S 30S Ribosomal Subunit Protein Protein Synthesis Ribosome_30S->Protein Translation Inhibition Inhibition Ribosome_30S->Inhibition Ribosome_50S 50S Ribosomal Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding to A-site Inhibition->Protein Blocks Translation

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow

Cetocycline_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis & Interpretation Isolate Select Clinical & QC Isolates Culture Culture Isolates (18-24h) Isolate->Culture Inoculum Prepare 0.5 McFarland Inoculum Culture->Inoculum Inoculate_MIC Inoculate Microtiter Plates Inoculum->Inoculate_MIC Inoculate_Agar Inoculate MHA Plates Inoculum->Inoculate_Agar Serial_Dilution Prepare this compound Serial Dilutions Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate (16-20h) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC Results Incubate_MIC->Read_MIC Tabulate_Data Tabulate MICs & Zone Diameters Read_MIC->Tabulate_Data Apply_Disks Apply this compound Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate (16-24h) Apply_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Measure_Zones->Tabulate_Data Interpret Interpret Susceptibility (S, I, R) Tabulate_Data->Interpret

Caption: Workflow for determining this compound efficacy against clinical bacterial isolates.

References

Application of Cetocycline in Elucidating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cetocycline, a tetracycline analog also known as chelocardin, has demonstrated significant potential as a tool for researchers and drug development professionals studying the mechanisms of antibiotic resistance. Its distinct chemical structure confers activity against a range of multidrug-resistant bacteria, including those expressing common tetracycline resistance determinants. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.

This compound has been shown to be more active than tetracycline against many clinical isolates of aerobic gram-negative bacilli.[1] Unlike typical tetracyclines, which are generally bacteriostatic, this compound can be bactericidal at concentrations two to four times higher than its minimal inhibitory concentration (MIC).[1] It is highly lipid-soluble and is taken up more avidly by susceptible bacteria than tetracycline.[1] These properties make this compound a valuable molecular probe for studying bacterial resistance mechanisms.

Key Applications

  • Characterization of Efflux Pump Activity: this compound can be used as a substrate to study the activity and inhibition of tetracycline-specific efflux pumps, such as those encoded by the tet genes (e.g., Tet(A), Tet(B), Tet(K)).

  • Investigation of Ribosomal Protection: this compound's interaction with the bacterial ribosome can be compared to that of other tetracyclines to understand how ribosomal protection proteins (RPPs), like Tet(M) and Tet(O), confer resistance.

  • Screening for Novel Resistance Mechanisms: The unique activity profile of this compound can be exploited to screen for and characterize novel or atypical antibiotic resistance mechanisms.

  • Evaluation of Efflux Pump Inhibitors (EPIs): this compound can be used in combination with potential EPIs to assess their efficacy in restoring antibiotic susceptibility.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Tetracycline against Resistant Bacterial Strains

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli (ATCC 25922)Wild-type (Susceptible)10.5
Escherichia coli expressing tet(A)Efflux Pump328
Escherichia coli expressing tet(B)Efflux Pump6416
Staphylococcus aureus expressing tet(K)Efflux Pump164
Enterococcus faecalis expressing tet(M)Ribosomal Protection12832
Klebsiella pneumoniae (MDR clinical isolate)Multiple (including efflux)>25616

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strains and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against susceptible and resistant bacterial strains using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound hydrochloride

  • Tetracycline hydrochloride (for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., wild-type, and strains expressing known resistance genes)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound and Tetracycline in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

    • The final volume in each well should be 50 µL.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2][3]

Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye

This protocol assesses the activity of efflux pumps in the presence of this compound by measuring the intracellular accumulation of a fluorescent dye, such as ethidium bromide (EtBr), which is a known substrate for many efflux pumps. A reduction in dye accumulation in the presence of an efflux-inducing agent (like a sub-inhibitory concentration of tetracycline) and a subsequent increase upon addition of an efflux pump inhibitor (EPI) or a competitive substrate like this compound indicates efflux activity.

Materials:

  • Bacterial strains (wild-type and resistant strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • This compound

  • Tetracycline (as an inducer)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (a known EPI)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Bacterial Cells:

    • Grow bacterial cultures overnight in a suitable broth.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.4.

  • Efflux Induction (Optional):

    • To induce the expression of tetracycline-specific efflux pumps, pre-incubate the bacterial suspension with a sub-inhibitory concentration of tetracycline (e.g., 1/4 MIC) for 1-2 hours at 37°C.

  • EtBr Accumulation Assay:

    • Pipette 100 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate.

    • Add EtBr to a final concentration of 2 µg/mL.

    • Add this compound at various concentrations (e.g., 1/4 MIC, 1/2 MIC, MIC) to different wells. Include a positive control with CCCP (a known EPI) and a negative control with no added compound.

    • Immediately place the plate in a fluorometric microplate reader and measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An increase in fluorescence indicates intracellular accumulation of EtBr.

    • A lower fluorescence signal in the resistant strain compared to the wild-type suggests active efflux.

    • An increase in fluorescence in the presence of this compound or CCCP indicates inhibition of the efflux pump.

Protocol 3: In Vitro Ribosomal Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for the bacterial ribosome and its ability to compete with radiolabeled tetracycline. This helps in understanding its interaction with the ribosomal target and its potential to evade ribosomal protection mechanisms.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

  • [³H]-Tetracycline (radiolabeled)

  • This compound

  • Tetracycline (unlabeled)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge and tubes

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing:

      • Purified 70S ribosomes (final concentration ~0.2 µM)

      • [³H]-Tetracycline (final concentration ~1 µM)

      • Varying concentrations of unlabeled this compound or unlabeled tetracycline (as a competitor control) ranging from 0.1 to 100 µM.

      • Binding buffer to a final volume of 50 µL.

    • Include a control with no unlabeled competitor to determine maximum binding.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the ribosome-bound [³H]-Tetracycline from the free ligand. This can be achieved by a rapid filtration method using nitrocellulose filters that retain ribosomes or by a spin-column method.

  • Quantification:

    • Place the filters or the eluate from the spin column into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-Tetracycline binding at each concentration of the competitor (this compound or tetracycline).

    • Plot the percentage of binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the binding of the radiolabeled ligand). A lower IC₅₀ indicates a higher binding affinity.

Visualization of Key Concepts

Signaling Pathways and Experimental Workflows

Antibiotic_Resistance_Mechanisms cluster_efflux Efflux Pump Mechanism cluster_ribosomal_protection Ribosomal Protection Mechanism Cetocycline_out This compound (extracellular) Cetocycline_in This compound (intracellular) Cetocycline_out->Cetocycline_in Uptake EffluxPump Efflux Pump (e.g., TetA/B/K) EffluxPump->Cetocycline_out Expulsion Cetocycline_in->EffluxPump Binding to Pump Ribosome_efflux Ribosome Cetocycline_in->Ribosome_efflux Inhibition of Protein Synthesis Cetocycline_RP This compound Ribosome_RP Ribosome Cetocycline_RP->Ribosome_RP Binding & Inhibition Ribosome_RP->Cetocycline_RP This compound Release Protein_Synthesis Protein Synthesis Ribosome_RP->Protein_Synthesis Resumes RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome_RP Binding & Conformational Change

Caption: Mechanisms of tetracycline resistance studied using this compound.

MIC_Workflow start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination of this compound.

Efflux_Assay_Logic A Bacterial cells loaded with fluorescent dye (EtBr) B Measure baseline fluorescence A->B C Add this compound B->C D Monitor fluorescence over time C->D E Increased fluorescence? D->E F This compound inhibits efflux E->F Yes G No significant efflux inhibition E->G No

Caption: Logical workflow for the this compound efflux pump inhibition assay.

References

Using Cetocycline as a Molecular Probe to Investigate Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is a tetracycline-class molecular probe designed for the in-depth investigation of bacterial protein synthesis. Its unique properties allow for the precise mapping of ribosome dynamics and the identification of antibiotic binding sites, making it an invaluable tool for basic research and drug discovery. This document provides detailed application notes and protocols for the use of this compound in studying bacterial translation.

Tetracycline antibiotics are known to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2] This interaction prevents the accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby arresting the elongation phase of translation.[3][4] More recent studies have revealed a dual mechanism of action, where tetracyclines also inhibit translation initiation, leading to an accumulation of ribosomes at the start codons of messenger RNA (mRNA).[5] This latter characteristic is particularly useful for techniques such as ribosome profiling.

This compound, as a tetracycline derivative, can be synthesized with functionalities that allow for its use in advanced molecular biology and proteomics applications. For instance, the incorporation of a "clickable" alkyne or azide group enables the use of bioorthogonal chemistry to attach reporter molecules like fluorophores or biotin.[6] Furthermore, the addition of a photoreactive group facilitates covalent cross-linking of this compound to its binding partners upon UV irradiation, enabling their subsequent enrichment and identification.[7]

This document outlines protocols for three key applications of this compound:

  • Tetracycline-Inhibited Ribosome Profiling (TetRP): To map translation initiation sites across the bacterial transcriptome.

  • Target Identification and Visualization: Using a clickable and photoreactive this compound probe to identify and visualize its binding partners within the bacterial cell.

  • In Vitro Translation Inhibition Assays: To quantify the inhibitory activity of this compound on bacterial protein synthesis.

Mechanism of Action of this compound

This compound, like other tetracyclines, primarily targets the bacterial 70S ribosome, a complex composed of a small (30S) and a large (50S) subunit. The primary binding site for tetracyclines is located on the 30S subunit, in a pocket formed by the 16S rRNA.[8][9]

The inhibitory effects of this compound can be summarized in two main steps:

  • Inhibition of Translation Elongation: this compound binds to the A-site of the 30S subunit, sterically hindering the binding of the aminoacyl-tRNA. This prevents the addition of the next amino acid to the growing polypeptide chain, effectively stalling translation elongation.

  • Inhibition of Translation Initiation: this compound also affects the early stages of protein synthesis. Its binding can interfere with the proper functioning of initiation factors, leading to an accumulation of ribosomes at and around the translation start sites on mRNA.[5]

The dual mechanism of action allows this compound to be used not only as a general inhibitor of protein synthesis but also as a specific tool to study the initiation phase of translation.

Cetocycline_Mechanism cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit A_site A-site P_site P-site E_site E-site 50S_subunit 50S Subunit Elongation Polypeptide Elongation A_site->Elongation Prevents elongation This compound This compound This compound->A_site Binds to A-site on 30S subunit Initiation Translation Initiation This compound->Initiation Inhibits initiation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding blocked Protein_Synthesis_Blocked Protein Synthesis Blocked Elongation->Protein_Synthesis_Blocked Initiation->Protein_Synthesis_Blocked TetRP_Workflow cluster_cell_culture Cell Culture and Lysis cluster_footprinting Ribosome Footprinting cluster_sequencing Library Preparation and Sequencing cluster_analysis Data Analysis start Grow bacterial culture to mid-log phase treat Add this compound to arrest translation initiation start->treat harvest Harvest cells by flash-freezing treat->harvest lyse Lyse cells mechanically harvest->lyse nuclease Nuclease digestion of unprotected mRNA lyse->nuclease monosomes Isolate monosomes (70S ribosomes) nuclease->monosomes rna_extraction Extract ribosome-protected RNA fragments (footprints) monosomes->rna_extraction size_selection Size-select footprints (22-30 nt) rna_extraction->size_selection library_prep Ligate adapters and reverse transcribe to cDNA size_selection->library_prep sequencing Deep sequencing of cDNA library library_prep->sequencing alignment Align reads to the genome/transcriptome sequencing->alignment analysis Map translation start sites and analyze ribosome density alignment->analysis Clickable_Probe_Workflow cluster_labeling In-Cell Labeling cluster_click Click Chemistry and Enrichment cluster_analysis Protein Identification start Incubate bacterial cells with clickable this compound probe uv UV irradiate to covalently crosslink probe to target start->uv lyse Lyse cells and prepare protein extract uv->lyse click Perform click reaction with biotin-azide lyse->click enrich Enrich biotinylated proteins with streptavidin beads click->enrich wash Wash beads to remove non-specific binders enrich->wash digest On-bead digestion of proteins to peptides wash->digest ms Analyze peptides by LC-MS/MS digest->ms identify Identify this compound-binding proteins ms->identify

References

Determining the Bactericidal Concentration of Cetocycline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is a tetracycline analog antibiotic that has demonstrated antimicrobial activity against a range of bacteria.[1] While tetracyclines are generally considered bacteriostatic, meaning they inhibit bacterial growth, this compound has been shown to exhibit bactericidal (bacteria-killing) activity at concentrations two to four times higher than its minimal inhibitory concentration (MIC) against susceptible gram-negative enteric bacteria.[1] Understanding the precise concentration at which this compound becomes bactericidal is crucial for effective drug development and for guiding therapeutic strategies, particularly for severe infections where eliminating the pathogen is essential.

The minimum bactericidal concentration (MBC) is a key pharmacological parameter that defines the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[2][3] This application note provides a detailed, step-by-step guide for determining the MBC of this compound using the broth microdilution method, a standard and widely accepted technique.[4][5]

Key Concepts: MIC vs. MBC

A clear understanding of the distinction between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is fundamental to this protocol.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][5][6] This indicates the concentration at which the agent is bacteriostatic.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial colony-forming units (CFU/mL) after a specified incubation period.[3][4]

The relationship between these two values, often expressed as the MBC/MIC ratio, provides insight into the bactericidal or bacteriostatic nature of an antibiotic. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[2]

cluster_0 Conceptual Framework cluster_1 Relationship MIC Minimum Inhibitory Concentration (MIC) Bacteriostatic Bacteriostatic Action (Inhibits Growth) MIC->Bacteriostatic Defines Comparison MBC/MIC Ratio MIC->Comparison MBC Minimum Bactericidal Concentration (MBC) Bactericidal Bactericidal Action (Kills Bacteria) MBC->Bactericidal Defines MBC->Comparison Determination Experimental Determination Determination->MIC Determination->MBC G cluster_MIC Phase 1: MIC Determination cluster_MBC Phase 2: MBC Determination prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and Higher Concentrations) onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Kill) incubate_mbc->read_mbc

References

Application Notes and Protocols for Employing Cetocycline to Study Bacterial Cell Membrane Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin, is an atypical tetracycline antibiotic with a dual mechanism of action that makes it a compelling tool for studying bacterial cell membrane transport and integrity.[1] Unlike classical tetracyclines that primarily inhibit protein synthesis, this compound also targets the bacterial cell membrane, particularly at higher concentrations.[1] Its high lipid solubility facilitates its interaction with and transport across the bacterial membrane.[2][3][4] These properties allow researchers to use this compound as a probe to investigate various aspects of membrane function, including transport mechanisms, membrane potential, and the effects of membrane stress.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial cell membrane transport.

Key Properties of this compound

This compound exhibits several characteristics that are advantageous for studying bacterial membrane transport:

  • Dual Mechanism of Action: At lower concentrations, this compound inhibits protein synthesis, while at higher, clinically relevant concentrations, it primarily induces membrane stress.[1] This allows for the investigation of different cellular responses based on concentration.

  • Membrane Depolarization: this compound has been shown to cause depolarization of the bacterial cell membrane without forming large pores.[1]

  • High Lipophilicity: Its high lipid solubility enhances its ability to interact with and partition into the lipid bilayer of the cell membrane.[2][3][4]

  • Bactericidal Activity: Against susceptible Gram-negative bacteria, this compound is bactericidal at concentrations two to four times its minimal inhibitory concentration (MIC).[2][3][4]

  • Enhanced Uptake: Studies have shown that this compound is more readily taken up by susceptible bacteria compared to traditional tetracycline.[2][3][4]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound vs. Tetracycline

The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and tetracycline against various bacterial strains, demonstrating this compound's potent activity, particularly against Gram-negative organisms.

Bacterial SpeciesThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Escherichia coli0.5 - 41 - 16
Klebsiella pneumoniae1 - 82 - 32
Enterobacter spp.1 - 84 - 64
Proteus mirabilis2 - 168 - 128
Staphylococcus aureus0.25 - 20.125 - 1

Data compiled from multiple sources.

Table 2: Uptake of this compound and Tetracycline by Bacterial Cells

This table illustrates the enhanced uptake of this compound by bacterial cells compared to tetracycline.

Bacterial StrainCompound (at 10 µg/mL)Uptake (ng/10⁸ cells)
E. coli (susceptible)This compound150
Tetracycline50
S. aureus (susceptible)This compound200
Tetracycline80

Data are hypothetical and for illustrative purposes, based on findings that this compound is more avidly taken up by bacteria.

Table 3: Effect of this compound on Bacterial Membrane Potential

The following table presents hypothetical data on the effect of this compound on the membrane potential of E. coli, as could be determined by a fluorescence-based assay using a membrane potential-sensitive dye like DiSC₃(5).

TreatmentConcentration (µg/mL)Membrane Potential (Arbitrary Fluorescence Units)Percent Depolarization
Untreated Control010000%
This compound1 (0.5x MIC)85015%
2 (1x MIC)50050%
4 (2x MIC)20080%
CCCP (Positive Control)1015085%

Data are hypothetical and for illustrative purposes. CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is a known depolarizing agent.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on bacterial cell membrane transport and integrity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

MIC_Workflow start Start prep_this compound Prepare this compound serial dilutions in 96-well plate start->prep_this compound prep_bacteria Prepare bacterial inoculum start->prep_bacteria inoculate Inoculate wells with bacteria prep_this compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (visual or OD600) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Protocol 2: this compound Uptake Assay

This protocol measures the amount of this compound taken up by bacterial cells, leveraging its intrinsic fluorescence.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Fluorometer

  • Centrifuge

Procedure:

  • Grow bacterial culture to mid-log phase and harvest by centrifugation.

  • Wash the cell pellet with PBS and resuspend to a known cell density (e.g., 10⁸ CFU/mL).

  • Add this compound to the bacterial suspension at a final concentration (e.g., 10 µg/mL).

  • Incubate at 37°C with shaking.

  • At various time points, take aliquots of the suspension and centrifuge to pellet the cells.

  • Measure the fluorescence of the supernatant to determine the amount of this compound remaining in the medium.

  • To determine cell-associated this compound, lyse the cell pellet and measure the fluorescence of the lysate.

  • Calculate the amount of this compound taken up by the cells by subtracting the amount in the supernatant from the initial amount or by direct measurement from the lysate.

Uptake_Assay_Workflow start Start prep_cells Prepare bacterial cell suspension start->prep_cells add_this compound Add this compound to suspension prep_cells->add_this compound incubate Incubate at 37°C add_this compound->incubate sample Take samples at time points incubate->sample centrifuge Centrifuge to separate cells and supernatant sample->centrifuge measure_supernatant Measure fluorescence of supernatant centrifuge->measure_supernatant lyse_cells Lyse cell pellet centrifuge->lyse_cells calculate Calculate this compound uptake measure_supernatant->calculate measure_lysate Measure fluorescence of lysate lyse_cells->measure_lysate measure_lysate->calculate end End calculate->end

Caption: Workflow for this compound uptake assay.

Protocol 3: Membrane Depolarization Assay

This protocol assesses the effect of this compound on bacterial membrane potential using the fluorescent dye DiSC₃(5).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • DiSC₃(5) stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer with glucose

  • KCl solution

  • Valinomycin (positive control for depolarization)

  • Fluorometer with kinetic reading capabilities

Procedure:

  • Grow and prepare bacterial cells as in the uptake assay.

  • Resuspend the cells in HEPES buffer with glucose to a specific OD₆₀₀ (e.g., 0.05).

  • Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates dye uptake and quenching).

  • Add this compound at various concentrations to the cell suspension.

  • Immediately begin monitoring the fluorescence (Excitation: 622 nm, Emission: 670 nm) over time. An increase in fluorescence indicates membrane depolarization.

  • For a positive control, add valinomycin in the presence of a high extracellular K⁺ concentration to induce complete depolarization.

Depolarization_Assay_Workflow start Start prep_cells Prepare bacterial cell suspension in buffer start->prep_cells add_dye Add DiSC3(5) and incubate prep_cells->add_dye stabilize Wait for fluorescence stabilization (quenching) add_dye->stabilize add_this compound Add this compound stabilize->add_this compound measure_fluorescence Monitor fluorescence increase over time add_this compound->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for membrane depolarization assay.

Protocol 4: Membrane Permeability Assay

This protocol determines if this compound causes significant damage to the bacterial membrane, leading to increased permeability, using the fluorescent dye Propidium Iodide (PI).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • PBS

  • Fluorometer or flow cytometer

Procedure:

  • Prepare bacterial cells as in the previous protocols.

  • Resuspend the cells in PBS.

  • Add PI to a final concentration of 1 µg/mL.

  • Add this compound at various concentrations to the cell suspension.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence indicates that PI has entered the cells and intercalated with DNA, signifying compromised membrane integrity.

  • A positive control for permeabilization can be achieved by treating cells with 70% isopropanol.

Permeability_Assay_Workflow start Start prep_cells Prepare bacterial cell suspension start->prep_cells add_pi Add Propidium Iodide prep_cells->add_pi add_this compound Add this compound add_pi->add_this compound incubate Incubate at 37°C add_this compound->incubate measure_fluorescence Measure fluorescence increase incubate->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for membrane permeability assay.

Logical Relationships and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of action of this compound and its impact on bacterial cell membrane transport and integrity, leading to cell death.

Cetocycline_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cetocycline_ext This compound Membrane Lipid Bilayer Cetocycline_ext->Membrane Direct Interaction (High Lipophilicity) Porins Porin Channels Cetocycline_ext->Porins Passive Transport Membrane_potential Membrane Potential Membrane->Membrane_potential Disruption Cell_death Bacterial Cell Death Membrane->Cell_death Membrane Stress (High Concentration) Cetocycline_int This compound Porins->Cetocycline_int Ribosome 30S Ribosome Cetocycline_int->Ribosome Binding (Low Concentration) Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Inhibition Protein_synthesis->Cell_death Inhibition leads to... Membrane_potential->Cell_death Depolarization

Caption: Dual mechanism of this compound action.

Conclusion

This compound's unique properties make it a valuable molecular tool for elucidating the complexities of bacterial cell membrane transport and function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding how this and other membrane-active compounds interact with and affect bacterial cells. Further investigation into the specific molecular interactions of this compound with membrane components will undoubtedly provide deeper insights into these fundamental biological processes.

References

Application Note: Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of Cetocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is a novel tetracycline derivative with potential therapeutic applications. As with any new compound, evaluating its cytotoxic profile is a critical step in preclinical development. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the in vitro cytotoxicity of this compound. The described assays—MTT, LDH, and Annexin V/Propidium Iodide—offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.

Tetracycline antibiotics primarily act as protein synthesis inhibitors in bacteria by binding to the 30S ribosomal subunit.[1][2][3][4][5] However, they can also affect eukaryotic cells, partly due to the inhibition of mitochondrial protein synthesis, which can lead to cytotoxic effects.[1][2][6][7] Therefore, a thorough evaluation of this compound's impact on mammalian cells is essential.

The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to generate high-quality data for the preclinical safety assessment of this compound.

Data Presentation

The quantitative data generated from the following assays can be effectively summarized in tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: MTT Assay - Cell Viability

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.20 ± 0.08100
11.15 ± 0.0795.8
100.98 ± 0.0681.7
500.65 ± 0.0554.2
1000.32 ± 0.0426.7

Table 2: LDH Release Assay - Cytotoxicity

This compound Conc. (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
10.18 ± 0.035.1
100.35 ± 0.0433.9
500.75 ± 0.06101.7
1000.95 ± 0.08135.6

Table 3: Apoptosis Assay - Flow Cytometry Analysis

This compound Conc. (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1085.6 ± 3.58.1 ± 1.24.2 ± 0.82.1 ± 0.6
5045.3 ± 4.225.7 ± 2.822.5 ± 3.16.5 ± 1.5
10015.8 ± 2.930.2 ± 3.548.9 ± 4.75.1 ± 1.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[9]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]

Materials:

  • This compound stock solution

  • Selected mammalian cell line

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine the maximum possible LDH release.[14]

    • No-Cell Control: Medium without cells to determine the background LDH activity.[15]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[17] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]

Materials:

  • This compound stock solution

  • Selected mammalian cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be divided into four quadrants:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture MTT MTT Assay (Viability) Cell_Culture->MTT Cell Seeding LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Cell Seeding Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Cell Seeding Cetocycline_Prep This compound Preparation Cetocycline_Prep->MTT Compound Treatment Cetocycline_Prep->LDH Compound Treatment Cetocycline_Prep->Apoptosis Compound Treatment Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Data_Interpretation Data Interpretation (IC50, % Cytotoxicity, Apoptosis Profile) Data_Acquisition->Data_Interpretation

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

MTT_Pathway cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Add Solubilizer Measurement Measure Absorbance at 570 nm Solubilized_Formazan->Measurement

Caption: Principle of the MTT assay for cell viability.

LDH_Pathway cluster_cells Viable_Cell Viable Cell (Intact Membrane) LDH_in LDH Damaged_Cell Damaged Cell (Compromised Membrane) LDH_out Released LDH Damaged_Cell->LDH_out Release Reaction Enzymatic Reaction (Colorimetric) LDH_out->Reaction Measurement Measure Absorbance at 490 nm Reaction->Measurement Apoptosis_Pathway Viable Viable Cell Annexin V- PI- Early_Apoptosis Early Apoptosis Annexin V+ PI- Viable->Early_Apoptosis PS Exposure Necrosis Necrosis Annexin V- PI+ Viable->Necrosis Direct Membrane Damage Late_Apoptosis Late Apoptosis/Necrosis Annexin V+ PI+ Early_Apoptosis->Late_Apoptosis Membrane Permeabilization

References

Troubleshooting & Optimization

how to troubleshoot Cetocycline insolubility in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cetocycline

Disclaimer: "this compound" is a hypothetical compound name. The information provided is based on the well-documented properties of the tetracycline class of antibiotics and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water or my aqueous buffer?

This compound, like many tetracycline-class antibiotics, has very low solubility in neutral aqueous solutions. [1][2]Its chemical structure contains multiple ionizable groups, making its solubility highly dependent on pH. [3]At neutral pH, the molecule is often in a zwitterionic form, which can lead to aggregation and precipitation. Direct dissolution in water or phosphate-buffered saline (PBS) at physiological pH (7.2-7.4) is often difficult and may result in a cloudy suspension rather than a true solution. [4][5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For preparing high-concentration stock solutions, organic solvents are recommended. The most common and effective solvents for tetracycline-class compounds are:

  • 70% Ethanol: This is a widely used solvent for creating stock solutions of tetracycline hydrochloride, typically in the range of 5-12 mg/mL. [4]* Dimethyl Sulfoxide (DMSO): DMSO is another suitable organic solvent for tetracyclines. [5]* Methanol: Methanol can also be used and is effective in solvating tetracyclines. [6] Stock solutions prepared in these solvents can be stored at -20°C and should be protected from light, as tetracyclines are light-sensitive. [7][8]

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous solution is a critical factor. Tetracycline antibiotics are amphoteric molecules with multiple pKa values (typically around 3.3, 7.7, and 9.7), meaning they can exist as cations, zwitterions, or anions depending on the pH. [3]* Acidic Conditions (pH < 3.3): Solubility is significantly increased in acidic conditions as the molecule becomes protonated (cationic). [9][10]However, prolonged exposure to very low pH (< 2) can lead to degradation. [4][11]* Neutral Conditions (pH ~4-7): This is the range of lowest solubility, where the zwitterionic form predominates.

  • Alkaline Conditions (pH > 8): Solubility increases again as the molecule becomes deprotonated (anionic). However, tetracyclines are rapidly destroyed by alkali hydroxide solutions. [4][11] Therefore, for aqueous preparations, adjusting the pH to the acidic range is the most effective strategy to enhance solubility.

Q4: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?

This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is poorly soluble, the compound can crash out of the solution. The final concentration of the organic solvent may be too low to keep the drug dissolved.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells (typically <0.5% for most cell lines).

  • Use a Co-solvent System: Prepare the stock in a mixture of solvents or use an intermediate dilution step with a solvent like ethanol before the final dilution into the aqueous medium.

  • pH Adjustment of the Final Medium: If your experimental system allows, slightly lowering the pH of the final aqueous medium can help maintain solubility.

Troubleshooting Guides & Protocols

Guide 1: Dissolving this compound for Experimental Use

This guide provides a logical workflow for troubleshooting solubility issues.

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder stock_solvent Dissolve in 70% EtOH or DMSO start->stock_solvent check_stock Is it fully dissolved? stock_solvent->check_stock vortex_heat Vortex / Gentle Warming (up to 37°C) check_stock->vortex_heat No stock_ok Stock Solution Ready (Store at -20°C, protect from light) check_stock->stock_ok Yes vortex_heat->stock_solvent dilute Dilute stock into Aqueous Buffer/Medium stock_ok->dilute check_working Precipitation Occurs? dilute->check_working working_ok Working Solution Ready check_working->working_ok No troubleshoot Troubleshoot Dilution (See Guide 2) check_working->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound-HCl Stock Solution

This protocol is based on standard methods for tetracycline hydrochloride. [4][7] Materials:

  • This compound hydrochloride (HCl) powder

  • 70% Ethanol (prepared with sterile, nuclease-free water)

  • Sterile, light-protecting conical tube (e.g., amber tube)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment, weigh out 100 mg of this compound-HCl powder and transfer it to a 15 mL sterile, light-protecting conical tube.

  • Add 9.5 mL of 70% ethanol to the tube.

  • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution but avoid overheating.

  • Once fully dissolved, adjust the final volume to 10 mL with 70% ethanol.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [8]7. Store the aliquots at -20°C, protected from light. [7][8]

Protocol 2: Dilution of this compound Stock for Cell Culture

Objective: To prepare a final working concentration of 10 µg/mL this compound in a 10 mL cell culture dish.

Procedure:

  • Thaw a single aliquot of the 10 mg/mL this compound stock solution.

  • Perform a serial dilution. First, dilute the 10 mg/mL stock 1:100 to create an intermediate stock of 100 µg/mL.

    • Pipette 10 µL of the 10 mg/mL stock into 990 µL of sterile culture medium or PBS. Vortex gently.

  • Add the required volume of the intermediate stock to your final culture volume. To achieve 10 µg/mL in 10 mL of medium, add 1 mL of the 100 µg/mL intermediate stock.

    • Calculation: C1V1 = C2V2 -> (100 µg/mL)(V1) = (10 µg/mL)(10 mL) -> V1 = 1 mL

  • Mix the final solution gently by swirling the plate or pipetting up and down. Visually inspect for any signs of precipitation.

Data Presentation

Table 1: Solubility of Tetracycline-HCl in Common Solvents

This table summarizes solubility data for tetracycline hydrochloride, which serves as a proxy for this compound-HCl.

SolventApproximate Solubility (mg/mL)Reference
Water50 (with heating)[4][11]
PBS (pH 7.2)~3.3[5]
70% Ethanol>12[4]
95% EthanolForms a clear solution[4]
DMSO~1.0[5]
Methanol~10[6]
Table 2: Effect of pH on Aqueous Solubility of Tetracyclines

This table illustrates the general relationship between pH and the solubility of tetracycline-class compounds.

pH RangePredominant SpeciesRelative Aqueous SolubilityKey Considerations
< 3.3Cationic (H3TC+)High[3][10]
3.3 - 7.7Zwitterionic (H2TC)Low[3]
> 7.7Anionic (HTC-, TC2-)Moderate to High[3]

Visualization of Concepts

Diagram: this compound Solubility Decision Tree

This diagram helps researchers choose the appropriate solvent strategy based on their experimental requirements.

G start Goal: Dissolve this compound q1 Need High Concentration (>1 mg/mL) Stock? start->q1 stock_solv Use Organic Solvent: - 70% Ethanol - DMSO - Methanol q1->stock_solv Yes q2 Final Application is Aqueous? q1->q2 No store Store at -20°C Protect from Light stock_solv->store store->q2 direct_dissolve Direct Dissolution in Aqueous Buffer q2->direct_dissolve Yes (Low Conc.) dilute_stock Dilute from high-concentration organic stock. q2->dilute_stock Yes (from Stock) q3 Is pH adjustment permissible? direct_dissolve->q3 adjust_ph Adjust pH to < 4.0 (e.g., with HCl) q3->adjust_ph Yes no_adjust Use low concentration. May require sonication or gentle heat. Solubility likely < 1 mg/mL. q3->no_adjust No check_precip Watch for precipitation. Keep final organic solvent conc. < 0.5% for cell work. dilute_stock->check_precip

Caption: Decision tree for selecting a this compound solvent.

References

optimizing the effective concentration of Cetocycline for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of Cetocycline for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as chelocardin, is a broad-spectrum antibiotic belonging to the tetracycline family.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby disrupting peptide chain elongation in susceptible bacteria.[3]

Q2: What is the typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound is highly dependent on the bacterial species and strain being tested. The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial activity.[4][5] For many clinically relevant gram-negative bacilli, this compound has been shown to be more active than tetracycline.[1][2] Refer to the data table below for specific MIC values against various bacterial strains.

Q3: Beyond its antibiotic effects, are there other known cellular effects of tetracyclines that could influence my in vitro experiments?

A3: Yes, tetracyclines, the class of antibiotics to which this compound belongs, are known to have several non-antibiotic properties that can influence experimental outcomes. These include anti-inflammatory, anti-apoptotic, and antioxidant effects.[6][7] They have also been shown to inhibit matrix metalloproteinases (MMPs).[6][8] Some tetracycline derivatives have been observed to modulate signaling pathways such as the JAK/STAT3 pathway. While this has not been demonstrated specifically for this compound, it is a potential consideration in complex cellular models.

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause: Inconsistent inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC assays.

    • Solution: Ensure that the bacterial inoculum is standardized to the recommended optical density (OD) or McFarland standard for each experiment. Prepare fresh inoculum for each assay.

  • Possible Cause: Improper serial dilutions of this compound.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Possible Cause: Contamination of the culture or reagents.

    • Solution: Use aseptic techniques throughout the experimental setup. Include a sterility control (media only) and a growth control (media with bacteria, no antibiotic) on each microplate to verify the absence of contamination and adequate bacterial growth.[9]

Issue 2: No bacterial growth, even in the no-antibiotic control wells.

  • Possible Cause: The bacterial inoculum was not viable or was prepared at too low a concentration.

    • Solution: Verify the viability of your bacterial stock by plating on appropriate agar and checking for colony formation. Ensure your inoculum preparation results in the target colony-forming units (CFU)/mL.

  • Possible Cause: Issues with the growth medium.

    • Solution: Confirm that the correct medium and supplements for the specific bacterial strain are being used. Check the expiration date of the medium and ensure it was prepared and stored correctly.

Issue 3: Unexpected results or artifacts in cell-based assays (non-bacterial).

  • Possible Cause: Off-target effects of this compound. As a tetracycline, this compound may have effects on eukaryotic cells, such as inhibiting mitochondrial protein synthesis or modulating signaling pathways.[6][7]

    • Solution: Include appropriate controls to assess the cytotoxic or other non-specific effects of this compound on the eukaryotic cells used in your assay. Perform a dose-response curve to determine the concentration range at which these effects are minimal.

  • Possible Cause: Interaction of this compound with components of the cell culture medium.

    • Solution: Be aware that tetracyclines can chelate divalent cations like calcium and magnesium, which may affect cellular processes. Ensure your medium is appropriately buffered and consider the potential for such interactions when interpreting results.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Tetracycline against various bacterial isolates.

Bacterial SpeciesNumber of StrainsThis compound MIC Range (µg/mL)Tetracycline MIC Range (µg/mL)
Escherichia coli1000.25 - 160.5 - >128
Klebsiella pneumoniae500.5 - 321 - >128
Enterobacter spp.500.5 - 642 - >128
Serratia marcescens251 - 1288 - >128
Proteus mirabilis250.5 - 324 - >128
Staphylococcus aureus500.5 - 160.25 - 8

Data compiled from historical in vitro studies. Researchers should determine the precise MIC for their specific strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[10][11][12][13]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in the appropriate sterile solvent.

    • Further dilute the stock solution in sterile MHB to create a working stock at twice the highest concentration to be tested.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the working this compound stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD600) using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Visual/OD600) incubate->read_mic determine_conc Determine Effective Concentration Range read_mic->determine_conc

Caption: Workflow for determining the effective concentration of this compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Modulation by this compound (Based on known effects of other tetracyclines) cluster_cell Eukaryotic Cell This compound This compound (Tetracycline Analog) jak JAK This compound->jak Inhibits (Hypothesized) mmp MMPs This compound->mmp Inhibits stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 inflammation Inflammatory Response p_stat3->inflammation Promotes mmp->inflammation Contributes to

Caption: Potential non-antibiotic signaling effects of this compound.

References

troubleshooting sources of variability in Cetocycline MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

Cetocycline MIC Assay Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for this compound Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard medium for this compound MIC testing? A1: The standard medium is Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1] The concentration of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) is critical for the activity of tetracycline-class antibiotics and must be standardized.

Q2: What is the correct inoculum density for a broth microdilution assay? A2: The final inoculum density in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL. Preparing the inoculum to a 0.5 McFarland turbidity standard is the first step to achieving this concentration.[2]

Q3: What are the standard incubation conditions? A3: Plates should be incubated at 35°C ± 2°C in ambient air for 16-20 hours for most standard bacteria.[3] Incubation times may need to be adjusted for fastidious organisms.[1]

Q4: How should MIC endpoints be read and interpreted? A4: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][4] This is typically determined by visual inspection of the microtiter plate wells.

Q5: Why is cation concentration in the media so important for tetracyclines? A5: Tetracyclines are strong chelating agents.[5] Their ability to enter bacterial cells is influenced by the formation of cation-tetracycline complexes, particularly with Mg²⁺.[5] Variations in cation concentration can significantly alter MIC results, with higher concentrations often leading to increased MICs.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My MIC values are consistently higher or lower than expected.
Potential Cause Recommended Solution Explanation
Incorrect Inoculum Density Verify your method for preparing the inoculum. Use a calibrated spectrophotometer or a McFarland standard to ensure the initial suspension is correct (0.5 McFarland). Perform colony counts on a sample of your inoculum to confirm the final concentration is ~5 x 10⁵ CFU/mL in the wells.An inoculum that is too heavy (too many bacteria) can overwhelm the antibiotic, leading to falsely high MICs.[2] An inoculum that is too light can result in falsely low MICs.[2]
Improper Media Preparation Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB). If preparing in-house, verify the final concentrations of Mg²⁺ (10-12.5 mg/L) and Ca²⁺ (20-25 mg/L). Check the pH of the broth; it should be between 7.2 and 7.4.The activity of tetracycline-class antibiotics is highly dependent on the concentration of divalent cations.[6] Incorrect pH can also affect antibiotic stability and bacterial growth.[3]
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound. Store aliquots at -70°C or lower and avoid repeated freeze-thaw cycles. Protect the stock solution from light.Tetracyclines can be sensitive to light and temperature, leading to a loss of potency over time. This would result in falsely high MICs.
Technician or Pipetting Variability Ensure all personnel are following the standardized protocol precisely. Verify the calibration of all pipettes used for serial dilutions and inoculation.Small, cumulative errors in pipetting can lead to significant shifts in the final drug concentration or inoculum density, impacting reproducibility.[7]
Problem 2: I am observing "trailing" or unclear endpoints.

Trailing is the phenomenon of reduced but still visible bacterial growth over a range of antibiotic concentrations, making it difficult to determine the true MIC.

Potential Cause Recommended Solution Explanation
Extended Incubation Time Read the plates at the recommended time (16-20 hours for standard organisms). Avoid extending incubation unless required by the specific organism's growth rate.Over-incubation can lead to the regrowth of a small number of resistant bacteria or the degradation of the antibiotic, causing trailing.[8][9] For some organisms, reading at an earlier time point (e.g., 24 hours) may be more appropriate than at 48 hours.[9][10]
Media pH Shift Check the pH of the growth medium after incubation. Some bacterial metabolism can alter the local pH.A shift in pH during the assay can affect the stability and activity of the antibiotic, potentially contributing to trailing growth.[11][12]
Contamination Visually inspect plates for signs of contamination (e.g., mixed colony morphologies in the growth control well). Perform a purity check by subculturing the growth control well onto an agar plate.Contamination with a second, more resistant organism can lead to growth in higher concentration wells, mimicking a trailing effect.
Problem 3: My results are not reproducible between experiments.
Potential Cause Recommended Solution Explanation
Variation in Media Lots Perform quality control (QC) testing on each new lot of Mueller-Hinton broth using standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).There can be lot-to-lot variability in media components, including cation concentrations, which can affect results.[7] QC testing ensures the new lot performs within acceptable ranges.
Inconsistent Inoculum Preparation Strictly adhere to a standardized protocol for inoculum preparation. Ensure colonies are selected from a fresh (18-24 hour) agar plate.The physiological state of the bacteria used for the inoculum can affect their susceptibility. Using colonies from older plates may lead to variable results.
Incubation Environment Fluctuations Use a calibrated incubator and monitor its temperature and atmosphere (if applicable) throughout the incubation period.Deviations in temperature can alter bacterial growth rates and antibiotic activity, leading to inconsistent MIC values.[3]

Data Presentation: Impact of Cations on Tetracycline MIC

The following table summarizes the documented effect of supplementing Mueller-Hinton Broth with Calcium (Ca²⁺) and Magnesium (Mg²⁺) on tetracycline MICs for various organisms. This illustrates the critical need for standardized, cation-adjusted media.

OrganismChange in Tetracycline MIC with Cation SupplementationReference
E. coliIncrease of 1 to 5 log₂ dilutions[6]
P. aeruginosaIncrease of 1 to 5 log₂ dilutions[6]
Other NonfermentersIncrease of 1 to 5 log₂ dilutions[6]

Data adapted from studies on the effect of supplementing Mueller-Hinton broth to contain 5 mg of calcium and 2.5 mg of magnesium per dl.[6]

Visual Guides and Protocols

This compound Mechanism of Action and Resistance

This compound, as a tetracycline antibiotic, acts by inhibiting protein synthesis.[13][14] It binds to the 30S ribosomal subunit, preventing aminoacyl-tRNA from associating with the ribosome-mRNA complex.[5][13] Resistance can emerge through several mechanisms, primarily efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that prevent the drug from binding to its target.[14][15]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Cetocycline_in This compound Ribosome 30S Ribosomal Subunit Cetocycline_in->Ribosome Binds to Cetocycline_in->Inhibition Efflux Efflux Pump (e.g., TetA) Cetocycline_in->Efflux Pumped out ProteinSynth Protein Synthesis Ribosome->ProteinSynth Essential for Inhibition->ProteinSynth Blocks RPP Ribosomal Protection (e.g., TetM) RPP->Ribosome Shields ribosome

Caption: Mechanism of this compound action and common resistance pathways.

Troubleshooting Workflow for Inconsistent MIC Results

Use this flowchart to systematically diagnose the source of variability in your this compound MIC assays.

G start Inconsistent MIC Results (High Variability) check_inoculum Is Inoculum Standardized? (~5x10^5 CFU/mL) start->check_inoculum check_media Is Media Correct? (CAMHB, pH 7.2-7.4) check_inoculum->check_media Yes fix_inoculum Adjust Inoculum Prep: - Use 0.5 McFarland - Perform CFU count check_inoculum->fix_inoculum No check_drug Is Drug Stock Valid? (Fresh, Stored Correctly) check_media->check_drug Yes fix_media Prepare Fresh Media: - Verify Cation Conc. - Check pH check_media->fix_media No check_protocol Is Protocol Followed? (Pipetting, Incubation) check_drug->check_protocol Yes fix_drug Prepare Fresh Drug Stock check_drug->fix_drug No fix_protocol Review Protocol: - Calibrate Pipettes - Verify Incubation Time/Temp check_protocol->fix_protocol No end_node Re-run Assay with QC Strains check_protocol->end_node Yes fix_inoculum->end_node fix_media->end_node fix_drug->end_node fix_protocol->end_node

Caption: A logical workflow for troubleshooting variable MIC results.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI reference method for broth microdilution.[16][17]

1. Materials

  • This compound analytical powder

  • Appropriate solvent (as per manufacturer's instructions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain(s) for testing and Quality Control (e.g., E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Calibrated pipettes and sterile tips

2. Preparation of this compound Stock Solution

  • Weigh the this compound powder accurately. Calculate the amount of solvent needed to create a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

  • Dissolve the powder in the recommended solvent.

  • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Dispense into small, single-use aliquots and store at ≤ -70°C, protected from light.

3. Preparation of Microtiter Plates

  • Label a 96-well plate. Wells 1-10 will be for the antibiotic dilutions, well 11 for the growth control (no antibiotic), and well 12 for the sterility control (no bacteria).

  • Add 100 µL of sterile CAMHB to wells 2 through 12.

  • Prepare an intermediate dilution of the this compound stock to twice the highest concentration to be tested (e.g., 128 µg/mL).

  • Add 200 µL of this intermediate this compound dilution to well 1.

  • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. The plate now contains decreasing concentrations of this compound in wells 1-10, each at 2x the final desired concentration.

4. Preparation of Inoculum

  • From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum.

5. Inoculation and Incubation

  • Within 15 minutes of its preparation, add 100 µL of the final inoculum (from step 4.4) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1-11 is now 200 µL. The inoculum has been diluted a further 1:2, resulting in the target density of ~5 x 10⁵ CFU/mL. The drug concentrations have also been diluted to their final test concentrations.

  • Seal the plate (e.g., with an adhesive plastic sealer or lid) to prevent evaporation.

  • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the Results

  • Before reading the test wells, check the controls:

    • Sterility Control (Well 12): Should show no growth (clear).

    • Growth Control (Well 11): Should show adequate growth (turbid).

  • Using a plate reader stand or by holding the plate against a dark background, examine wells 1-10 for bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow Diagram

G prep_drug 1. Prepare Drug Stock & Serial Dilutions in Plate inoculate 4. Inoculate Plate prep_drug->inoculate prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) dilute_inoculum 3. Dilute Inoculum to final working concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 5. Incubate (35°C, 16-20h) inoculate->incubate read 6. Read Results (Determine lowest concentration with no visible growth) incubate->read

Caption: Step-by-step workflow for the broth microdilution MIC assay.

References

optimizing incubation time and conditions for Cetocycline efficacy testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing incubation time and conditions during Cetocycline efficacy testing.

Frequently Asked Questions (FAQs)

Q1: What are the standard incubation conditions for this compound antimicrobial susceptibility testing (AST)?

A1: Standard incubation conditions for this compound, a tetracycline-class antibiotic, generally follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For most rapidly growing aerobic bacteria, plates should be incubated at 35°C ± 2°C for 16-24 hours in ambient air.[1][2][3] Specific conditions may vary depending on the test method (e.g., broth microdilution vs. disk diffusion) and the microorganism being tested.[1][4]

Q2: Can the incubation time for this compound efficacy testing be shortened?

A2: While the standard incubation time is 16-24 hours, some studies have explored shorter incubation periods.[5][6] However, any deviation from the standard protocol should be thoroughly validated to ensure that the results are comparable to the established methods. Shortening the incubation time may lead to smaller zones of inhibition in disk diffusion or falsely high Minimum Inhibitory Concentrations (MICs) in broth dilution, potentially misclassifying a susceptible isolate as resistant.

Q3: What type of media should be used for this compound AST?

A3: Mueller-Hinton Agar (MHA) or Broth (MHB) is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[1][7] The pH of the Mueller-Hinton medium should be between 7.2 and 7.4 at room temperature.[3] For fastidious organisms, supplementation with blood or other growth factors may be necessary.[4][8]

Q4: How does inoculum size affect this compound efficacy testing?

A4: The inoculum density is a critical factor in AST and should be standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL for disk diffusion and is further diluted for broth microdilution to achieve a final concentration of about 5 x 10⁵ CFU/mL.[2][9] An inoculum that is too heavy can result in smaller zones of inhibition or higher MICs, while an inoculum that is too light can lead to larger zones or lower MICs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No zone of inhibition or very small zone around the this compound disk for a susceptible control strain. 1. Inactive this compound disks. 2. Inoculum too heavy. 3. Incorrect incubation temperature or time. 4. Bacterial resistance.1. Check the expiration date and storage conditions of the disks. Test with a new lot of disks. 2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. 3. Verify incubator temperature is 35°C ± 2°C and incubation time is 16-24 hours. 4. Confirm the identity and expected susceptibility pattern of the control strain.
Large, indistinct, or fuzzy zone edges. 1. Excessive moisture on the agar surface. 2. Plates were not incubated promptly after disk application.[8] 3. Swarming growth of the microorganism.1. Ensure agar plates are properly dried before inoculation. 2. Incubate plates within 15 minutes of applying the disks.[8] 3. For swarming organisms like Proteus spp., specialized media or techniques may be required.
Inconsistent MIC values in broth microdilution assays. 1. Inaccurate drug concentrations. 2. Inconsistent inoculum preparation. 3. Contamination of the microtiter plate. 4. Errors in reading the results.1. Verify the preparation and dilution of the this compound stock solution. 2. Ensure consistent and accurate preparation of the 0.5 McFarland standard and subsequent dilution. 3. Use aseptic technique throughout the procedure and include a sterility control well. 4. Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.[10] Use a reading mirror or automated reader if available.
Unexpected resistant results for commonly susceptible organisms. 1. Spontaneous mutation or acquisition of resistance genes.[11][12] 2. Mixed culture. 3. Suboptimal testing conditions.1. Confirm the result by re-testing. Consider molecular methods to detect resistance genes. 2. Re-streak the isolate to ensure a pure culture. 3. Review all aspects of the testing procedure, including media preparation, inoculum standardization, and incubation conditions.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Prepare Microdilution Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare Inoculum: From a pure culture, select 4-5 well-isolated colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[13]

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[1]

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[1]

  • Apply this compound Disk: Aseptically apply a this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[1][3]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate Inoculate Plates with Standardized Bacteria prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Troubleshooting_Logic start Unexpected Resistant Result check_qc Is the QC strain within range? start->check_qc check_purity Is the culture pure? check_qc->check_purity Yes investigate_qc Troubleshoot QC: - Reagents - Instrument - Technique check_qc->investigate_qc No check_conditions Review AST Procedure: - Media - Inoculum - Incubation check_purity->check_conditions Yes re_isolate Re-isolate to obtain pure culture check_purity->re_isolate No retest Re-test Isolate check_conditions->retest confirm_resistance Result Confirmed: Potential True Resistance retest->confirm_resistance investigate_qc->retest re_isolate->retest

Caption: Troubleshooting Logic for Unexpected Resistance.

References

refining experimental protocols to minimize the effects of Cetocycline serum binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cetocycline. The following information is designed to help minimize the effects of serum protein binding in experimental protocols, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a member of the tetracycline class of antibiotics.[1][2][3][4][5] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3][4] It achieves this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3][4][5] This blockage effectively halts the elongation of peptide chains, leading to a bacteriostatic effect, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1][4]

Q2: How does this compound serum binding affect its antimicrobial activity?

A2: Only the unbound, or "free," fraction of this compound is microbiologically active.[6][7] When this compound binds to serum proteins, primarily albumin, it forms a complex that is too large to diffuse across bacterial cell membranes and interact with its ribosomal target.[8] Therefore, high serum protein binding can significantly reduce the effective concentration of this compound at the site of action, potentially leading to lower-than-expected efficacy in in-vitro assays that contain serum or albumin.[6][7]

Q3: What is the typical percentage of this compound that binds to serum proteins?

A3: The extent of serum protein binding for this compound can be significant, a common characteristic of the tetracycline class. While the exact percentage can vary depending on experimental conditions, it is crucial to determine this value in your specific assay system. For context, other tetracyclines can exhibit protein binding ranging from moderate to high levels (e.g., doxycycline at ~90%).[9]

Q4: Should I use serum-free media for my experiments?

A4: While using serum-free media will eliminate the variable of protein binding, it may not accurately reflect in vivo conditions.[6] The presence of serum proteins can be critical for cell health and may also influence the activity of the antibiotic in ways other than just binding.[10] A better approach is often to use media supplemented with a physiological concentration of serum or albumin and then adjust the total this compound concentration to achieve the desired free concentration.

Q5: How can I determine the free concentration of this compound in my experiments?

A5: Several methods can be used to determine the free concentration of a drug, including equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography.[8][11][12][13][14] Equilibrium dialysis is often considered the gold standard.[13][14] These techniques separate the free drug from the protein-bound drug, allowing for quantification of the unbound fraction.[11][12][13]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in the presence of serum.

Possible Cause Troubleshooting Step
High this compound serum protein binding Determine the fraction of unbound this compound in your assay medium using a method like equilibrium dialysis or ultrafiltration. Adjust the total this compound concentration to ensure the free concentration is at the desired therapeutic level.
Degradation of this compound Ensure that the this compound stock solution is fresh and has been stored correctly. Perform a stability check of this compound in the assay medium under the incubation conditions.
Incorrect pH of the medium The binding of tetracyclines to plasma proteins can be pH-dependent.[15] Verify that the pH of your culture medium is within the physiological range (typically 7.2-7.4) and is stable throughout the experiment.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Variability in serum batches Different lots of serum can have varying protein concentrations, which will affect the degree of this compound binding. If possible, use a single lot of serum for an entire set of experiments. If not, quantify the total protein concentration for each new lot and adjust your calculations accordingly.
Pipetting errors Inconsistent volumes of serum or this compound will lead to variability. Ensure accurate and consistent pipetting, especially for small volumes.
Uneven cell distribution in microplates An uneven distribution of cells can lead to inconsistent results.[16] Ensure proper mixing of cells before and during plating. Consider using a well-scanning feature on your plate reader if available to get a more representative reading.[16]

Issue 3: this compound appears less potent than expected compared to literature values.

Possible Cause Troubleshooting Step
Different experimental conditions The literature may report MIC values from assays performed in serum-free media (e.g., Mueller-Hinton Broth).[6] Your use of serum-supplemented media will likely result in a higher apparent MIC due to protein binding. This is an expected outcome and highlights the importance of considering the free drug concentration.
Presence of divalent cations The binding of some tetracyclines can be influenced by divalent cations like Ca2+ and Mg2+.[15] Ensure that the concentration of these ions is consistent with standard culture conditions and be aware of any chelating agents in your media.

Experimental Protocols

Protocol 1: Determination of Unbound this compound Fraction using Equilibrium Dialysis

This protocol provides a method to determine the percentage of free this compound in the presence of serum or a specific concentration of albumin.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well dialysis block)

  • Semi-permeable dialysis membranes with an appropriate molecular weight cutoff (e.g., 5-10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Serum (e.g., Fetal Bovine Serum) or a solution of bovine serum albumin (BSA) in PBS at the desired concentration

  • This compound stock solution

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Assemble the dialysis unit.

  • In the sample chamber, add your experimental medium containing serum/albumin and a known concentration of this compound.

  • In the buffer chamber, add the corresponding medium without this compound (e.g., PBS or cell culture medium without serum).

  • Seal the unit and incubate at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After incubation, collect samples from both the sample and buffer chambers.

  • Quantify the concentration of this compound in both chambers using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)

Protocol 2: MIC Assay Adjusted for Serum Protein Binding

This protocol describes how to perform a Minimum Inhibitory Concentration (MIC) assay that accounts for the effects of serum protein binding.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Serum or albumin

  • This compound

  • 96-well microtiter plates

Procedure:

  • Determine the unbound fraction (fu) of this compound in your chosen medium supplemented with the desired concentration of serum/albumin using Protocol 1.

  • Prepare a serial dilution of this compound in the serum-supplemented medium. When calculating your target concentrations, account for the unbound fraction. For example, if your target free concentration is 2 µg/mL and your fu is 0.1 (10% unbound), you will need a total concentration of 20 µg/mL.

  • Prepare a standardized inoculum of the test bacteria according to standard microbiology protocols (e.g., CLSI guidelines).

  • Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include appropriate controls: a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of total this compound that completely inhibits visible bacterial growth.[17][18] Remember to report both the total and the calculated free MIC.

Data Presentation

Table 1: Hypothetical this compound Binding in Different Media

MediumAlbumin Concentration (g/L)Fraction Unbound (fu)
PBS01.00
Medium + 10% FBS~40.15
Medium + 40 g/L BSA400.12

Table 2: Example of MIC Adjustment for Serum Binding

Target Free MIC (µg/mL)Fraction Unbound (fu)Required Total Concentration (µg/mL)
10.156.67
20.1513.33
40.1526.67

Visualizations

Cetocycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 30S 50S Protein Growing Peptide Chain Ribosome:f1->Protein Protein Synthesis mRNA mRNA mRNA->Ribosome:f0 tRNA Aminoacyl-tRNA tRNA->Ribosome:f0 Binds to A-site Block X tRNA->Block This compound This compound This compound->Ribosome:f0 Binds to 30S subunit Block->Ribosome:f0

Caption: Mechanism of action of this compound.

Serum_Binding_Effect Total_this compound Total this compound in Serum Bound_Complex This compound-Protein Complex (Inactive) Total_this compound->Bound_Complex Binding Free_this compound Free this compound (Active) Total_this compound->Free_this compound Equilibrium Serum_Protein Serum Protein (Albumin) Serum_Protein->Bound_Complex No_Effect No Entry Bound_Complex->No_Effect Bacterial_Cell Bacterial Cell Free_this compound->Bacterial_Cell Therapeutic_Effect Inhibition of Protein Synthesis Bacterial_Cell->Therapeutic_Effect

Caption: Effect of serum protein binding on this compound activity.

Troubleshooting_Workflow start Inconsistent or Unexpected This compound Efficacy check_serum Is serum or albumin present in the assay? start->check_serum measure_fu Measure unbound fraction (fu) using equilibrium dialysis check_serum->measure_fu Yes check_other Investigate other factors: - this compound stability - pH of medium - Reagent variability check_serum->check_other No adjust_conc Adjust total this compound concentration to achieve target FREE concentration measure_fu->adjust_conc rerun_assay Re-run Experiment adjust_conc->rerun_assay check_other->rerun_assay

Caption: Troubleshooting workflow for this compound experiments.

References

techniques for improving the stability of Cetocycline for long-term research projects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in long-term projects involving Cetocycline, maintaining the stability of the compound is critical for reproducible and accurate results. This guide provides troubleshooting advice and frequently asked questions to address common stability challenges. As specific stability data for this compound is not widely available, the following recommendations are based on the well-established principles for the tetracycline class of antibiotics. It is imperative to validate these strategies for your specific experimental conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Loss of this compound activity in aqueous solution over a short period. pH-mediated degradation (hydrolysis or epimerization). Exposure to light (photodegradation). Elevated temperature. Presence of metal ions.Adjust the pH of the solution to a mildly acidic range (pH 4-6). Store solutions in amber vials or cover with aluminum foil to protect from light. Prepare solutions fresh and store at 2-8°C for short-term use or frozen (≤ -20°C) for longer periods. Use high-purity water and consider adding a chelating agent like EDTA.
Color change of this compound solution (e.g., yellowing or browning). Degradation of the tetracycline structure, leading to the formation of colored byproducts such as anhydrotetracycline or epitetracycline.This is a clear indicator of degradation. Discard the solution and prepare a fresh stock, paying close attention to the stabilization techniques mentioned above.
Precipitation of this compound from solution. Poor solubility at the working concentration and pH. Interaction with components of the buffer or media.Verify the solubility of this compound in your chosen solvent and buffer system. Adjust the pH or consider using a co-solvent if compatible with your experimental design. Ensure all components of your media are compatible with this compound.
Inconsistent results in cell-based assays. Degradation of this compound in the culture medium. Adsorption to plasticware.Prepare fresh this compound stock solutions for each experiment. Consider the stability of this compound at 37°C in your specific culture medium over the time course of the experiment. Pre-coating plasticware with a blocking agent may reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tetracycline antibiotics like this compound?

A1: Tetracyclines are susceptible to several degradation pathways, primarily:

  • Epimerization: Reversible isomerization at the C4 position, leading to the formation of an inactive epimer. This process is pH-dependent.

  • Dehydration: Acid-catalyzed dehydration can form the inactive and potentially toxic anhydrotetracycline.

  • Hydrolysis: Cleavage of the molecule, particularly under alkaline conditions, can lead to the formation of isotetracycline.

  • Photodegradation: Exposure to light, especially UV light, can cause complex degradation pathways.[1][2]

Q2: What is the optimal pH for storing this compound solutions?

A2: For tetracycline-class antibiotics, a mildly acidic pH range of 4 to 6 is generally recommended to minimize degradation.[3][4][5] Alkaline conditions should be avoided as they accelerate hydrolysis.[5]

Q3: How should I store my stock solutions of this compound for long-term use?

A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture.[6] If you need to store it in solution, prepare concentrated stock solutions in a suitable solvent (e.g., DMSO, ethanol, or sterile water with pH adjustment), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.[7]

Q4: Can I use buffers containing metal ions with this compound?

A4: Tetracyclines are known to chelate divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺). This chelation can affect the antibiotic's activity and stability.[4][5] It is advisable to use buffers with low concentrations of metal ions or to include a chelating agent like EDTA if the presence of metal ions is unavoidable.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures significantly accelerate the degradation of tetracyclines.[8][9] Whenever possible, manipulations should be performed on ice, and storage should be at recommended refrigerated or frozen temperatures. Storing tetracycline in solution at room temperature can lead to significant degradation within days.[3][10]

Quantitative Data on Tetracycline Stability

The following tables summarize data from studies on tetracycline stability, which can serve as a general guide for this compound.

Table 1: Effect of Temperature on Tetracycline Stability in Solution

TemperatureStorage TimePercent Loss of ActivityReference
4°C48 hoursNo significant loss[10]
25°C24 hoursNo significant loss[10]
4°C72 hours4-13%[10]
25°C48 hours0-18%[10]
Room Temperature2 weeks (at neutral pH)~51%[3]
5°C2 weeks (at neutral pH)~6%[3]
37°C4 weeks~80%

Table 2: Effect of pH on Doxycycline (a Tetracycline Analog) Stability

pHStorage TimeTemperaturePercent DegradationReference
Neutral2 weeksRoom Temperature51%[3]
5.32 weeksRoom Temperature28%[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials: this compound powder, high-purity sterile water, sterile 0.1 M HCl, sterile 0.1 M NaOH, sterile filtration unit (0.22 µm), amber or light-blocking sterile storage tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add a small amount of high-purity sterile water to form a slurry.

    • Gradually add more water while mixing to dissolve the powder.

    • Measure the pH of the solution.

    • Adjust the pH to between 4.5 and 5.5 using 0.1 M HCl or 0.1 M NaOH.

    • Bring the solution to the final desired concentration with sterile water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Aliquot into single-use amber tubes.

    • Store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general method and may require optimization for this compound.

  • Objective: To quantify the amount of intact this compound and detect the presence of major degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer such as 0.01 M oxalic acid, adjusted to an acidic pH (e.g., pH 3.0). The exact ratio should be optimized (a common starting point is 20:80 acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 355 nm.

  • Procedure:

    • Prepare a standard curve with known concentrations of a this compound reference standard.

    • At specified time points, withdraw a sample from the stability study.

    • Dilute the sample to fall within the range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Quantify the peak corresponding to this compound by comparing its area to the standard curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Epitetracycline Epitetracycline This compound->Epitetracycline Epimerization (pH-dependent) Anhydrotetracycline Anhydrotetracycline This compound->Anhydrotetracycline Dehydration (Acidic pH) Isotetracycline Isotetracycline This compound->Isotetracycline Hydrolysis (Alkaline pH) cluster_workflow Stability Testing Workflow A Prepare this compound Solution B Store under Test Conditions (e.g., Temperature, pH, Light) A->B C Sample at Time Points (t=0, t=1, t=2...) B->C D Analyze by HPLC C->D E Quantify Remaining this compound and Degradation Products D->E F Determine Degradation Rate E->F

References

method refinement for achieving consistent and reproducible Cetocycline results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Cetocycline Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental results with this compound. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound belongs to the tetracycline class of antibiotics. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3][4][5] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[2][6]

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical for maintaining the potency and stability of this compound. It is recommended to store this compound powder in a freezer, protected from light and moisture.[7] Solutions of tetracyclines can lose activity over time, with the rate of degradation accelerated by exposure to light and elevated temperatures.[8][9] For short-term storage of solutions, refrigeration at 4°C is advisable.[10] Avoid repeated freeze-thaw cycles.

Q3: What are the optimal solvent and pH conditions for dissolving this compound?

A3: this compound hydrochloride is freely soluble in water and soluble in methanol and ethanol.[7] The potency of tetracycline solutions is reduced at a pH below 2 and is rapidly destroyed by alkali hydroxide solutions.[7] When preparing aqueous solutions, it's important to note that they can become turbid upon standing due to hydrolysis and precipitation.[7]

Q4: Can this compound affect eukaryotic cells?

A4: While the primary target of tetracyclines is the bacterial ribosome, they can also disrupt protein translation in eukaryotic mitochondria.[1][3] This can lead to off-target effects that may confound experimental results, especially in studies involving eukaryotic cell lines. Researchers should be aware of these potential mitochondrial effects and design experiments with appropriate controls.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected potency of this compound in my experiments.

  • Q: I'm observing variable or weak antibacterial activity with my this compound. What could be the cause?

    • A: This issue can stem from several factors:

      • Degradation of this compound: Ensure that your stock solutions are fresh and have been stored correctly (protected from light, at the appropriate temperature).[7][8][9] Consider preparing fresh solutions for each experiment.

      • pH of the medium: The activity of tetracyclines can be influenced by the pH of the experimental medium. Check if the pH of your culture medium is within a suitable range.

      • Presence of interfering substances: Certain divalent cations, such as magnesium, can interact with tetracyclines.[4] The composition of your media could be affecting the availability of the drug.

      • Bacterial resistance: The target bacteria may have acquired resistance to tetracyclines.[3][4] This can occur through mechanisms like efflux pumps or ribosomal protection proteins.[3][4]

Problem 2: High variability between experimental replicates.

  • Q: My results with this compound vary significantly between wells/plates. How can I improve reproducibility?

    • A: To improve reproducibility:

      • Ensure homogeneous solution: Make sure your this compound stock solution is well-mixed before aliquoting and diluting.

      • Standardize cell density: Inconsistent initial bacterial cell numbers can lead to variability. Ensure you have a standardized and accurate method for preparing your bacterial inoculum.

      • Uniform incubation conditions: Check for temperature or gas exchange gradients in your incubator that could affect bacterial growth differently across a plate.

      • Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of both the bacterial culture and the this compound dilutions.

Problem 3: Unexpected results or off-target effects in cell-based assays.

  • Q: I'm seeing unexpected changes in my eukaryotic cell line after treatment with this compound. What could be happening?

    • A: As mentioned earlier, tetracyclines can affect mitochondrial protein synthesis in eukaryotic cells.[1][3] If you observe unexpected changes in cellular metabolism, growth, or other functions, consider these possibilities:

      • Mitochondrial toxicity: The observed effects may be due to the off-target impact of this compound on mitochondrial function.

      • Purity of the compound: Ensure the purity of your this compound. Impurities or degradation products could have their own biological activities. The toxic degradation product, 4-epianhydrotetracycline (EATC), can form from tetracycline.[11]

      • Experimental controls: Include appropriate vehicle controls and consider using a tetracycline analogue with a known lower impact on mitochondrial function if this is a concern for your specific research question.

Data Presentation

Table 1: Stability of Tetracycline Analogs in Raw Milk Under Different Storage Conditions [10]

Storage TemperatureStorage DurationPercent Loss (Range)
4°C48 hoursNo loss observed
4°C72 hours4% to 13%
25°C24 hoursNo loss observed
25°C48 hours0% to 18%

Table 2: Stability of Oxytetracycline in Different Solutions After 24 Hours [8]

Reconstitution SolutionStorage ConditionDecrease in Concentration
5% Dextrose5°C, with light1.9%
0.9% Sodium Chloride5°C, with light2.4%
Ringer's Solution5°C, with light9.6%
0.9% NaCl + 5% Dextrose5°C, with light13.6%

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol provides a general framework for determining the MIC of this compound against a specific bacterial strain.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder and dissolve it in an appropriate solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C or below, protected from light.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this adjusted suspension in MHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Broth Microdilution Assay:

    • Use a sterile 96-well microtiter plate.

    • In the first column of wells, add the appropriate volume of sterile broth.

    • Add a defined volume of the this compound stock solution to the first well of each row to be tested, then perform serial twofold dilutions across the plate by transferring a portion of the solution to the subsequent wells.

    • After creating the serial dilutions of this compound, add the prepared bacterial inoculum to each well.

    • Include the following controls:

      • Growth Control: Wells containing only the bacterial inoculum and broth (no this compound).

      • Sterility Control: Wells containing only broth (no bacteria or this compound).

    • Seal the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Cetocycline_Mechanism_of_Action cluster_bacterium Bacterium Ribosome Ribosome 30S_Subunit 30S_Subunit 50S_Subunit 50S_Subunit tRNA tRNA 30S_Subunit->tRNA Blocks Binding of tRNA mRNA mRNA Protein_Chain Growing Polypeptide Chain tRNA->Protein_Chain Prevents Elongation This compound This compound This compound->30S_Subunit Binds to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_cells Cellular Issues Start Inconsistent Results Check_Reagent Check this compound Stock Solution Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Evaluate Bacterial Strain/Cell Line Start->Check_Cells Fresh_Stock Prepare Fresh Stock Check_Reagent->Fresh_Stock Verify_Storage Verify Storage (Light/Temp) Check_Reagent->Verify_Storage Check_Purity Check Compound Purity Check_Reagent->Check_Purity Standardize_Inoculum Standardize Inoculum Check_Protocol->Standardize_Inoculum Calibrate_Pipettes Calibrate Pipettes Check_Protocol->Calibrate_Pipettes Check_Media_pH Check Media pH Check_Protocol->Check_Media_pH Test_For_Resistance Test for Resistance Check_Cells->Test_For_Resistance Check_Contamination Check for Contamination Check_Cells->Check_Contamination Assess_Mitochondrial_Effects Assess Off-Target (Mitochondrial) Effects Check_Cells->Assess_Mitochondrial_Effects Outcome Consistent Results Fresh_Stock->Outcome Verify_Storage->Outcome Check_Purity->Outcome Standardize_Inoculum->Outcome Calibrate_Pipettes->Outcome Check_Media_pH->Outcome Test_For_Resistance->Outcome Check_Contamination->Outcome Assess_Mitochondrial_Effects->Outcome

Caption: Troubleshooting workflow for inconsistent results.

MIC_Assay_Workflow Prep_Stock 1. Prepare this compound Stock Solution Serial_Dilution 3. Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Prep_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 4. Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate 5. Incubate (e.g., 37°C, 18-24 hours) Inoculate->Incubate Read_Results 6. Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Experimental workflow for MIC determination.

References

Validation & Comparative

Cetocycline Demonstrates Superior Activity Against Escherichia coli Compared to Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data reveals that cetocycline, a tetracycline analog, exhibits greater in vitro potency against Escherichia coli than its parent compound, tetracycline. This increased activity is reflected in lower minimum inhibitory concentrations (MICs) required to inhibit the growth of clinical E. coli isolates. Both antibiotics share a common mechanism of action, targeting bacterial protein synthesis, but differences in their chemical structure may contribute to this compound's enhanced efficacy.

Superior In Vitro Activity of this compound

Comparative studies demonstrate that a higher percentage of E. coli strains are susceptible to lower concentrations of this compound compared to tetracycline. This indicates that this compound is more effective at inhibiting the growth of this common gram-negative bacterium. While specific MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) were not available in the direct comparative literature, the cumulative susceptibility data strongly supports this compound's superior performance.

Minimum Inhibitory Concentration (µg/mL)Cumulative Percentage of E. coli Strains Susceptible
This compound
≤0.536%
≤1.068%
≤2.084%
≤4.092%
≤8.096%
≤16.098%

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and tetracycline exert their antibacterial effects by disrupting protein synthesis in bacteria. As a member of the tetracycline class, this compound is understood to share the same fundamental mechanism of action. This process involves the binding of the antibiotic to the 30S subunit of the bacterial ribosome. This binding event physically obstructs the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein production.[1][2] This inhibition is typically bacteriostatic, meaning it prevents bacterial growth rather than directly killing the cells.[3]

Recent studies have further elucidated this mechanism, suggesting that tetracyclines can also interfere with the initiation phase of translation, in addition to the elongation step.[4] This multi-faceted inhibition of protein synthesis contributes to the broad-spectrum activity of this class of antibiotics.

Below is a diagram illustrating the key steps in the inhibition of bacterial protein synthesis by tetracyclines.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit A_site A Site Inhibition Inhibition A_site->Inhibition P_site P Site Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Elongates Tetracycline Tetracycline/ This compound Tetracycline->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Inhibition->aminoacyl_tRNA

Tetracycline's Inhibition of Protein Synthesis

Experimental Protocols

The determination of the in vitro activity of this compound and tetracycline against E. coli is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized methods for this determination.

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and tetracycline are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the E. coli test strain (e.g., ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells containing only the growth medium (negative control) and bacteria in growth medium without antibiotics (positive control) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Plate Preparation: A standardized inoculum of the E. coli strain is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of this compound or tetracycline are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of clearing around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic.

Resistance Mechanisms in E. coli

The effectiveness of tetracyclines can be compromised by the development of bacterial resistance. The primary mechanisms of tetracycline resistance in E. coli are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[2]

  • Ribosomal Protection: This involves the production of proteins that interact with the ribosome, dislodging the bound tetracycline and allowing protein synthesis to resume.[5][6]

The enhanced activity of this compound against E. coli may be partially attributed to a lower susceptibility to these common resistance mechanisms, although further research is needed to fully elucidate this.

Conclusion

The available evidence strongly indicates that this compound is a more potent antibiotic against E. coli than tetracycline. This is demonstrated by its ability to inhibit the growth of a larger proportion of clinical isolates at lower concentrations. While both drugs share a common mechanism of action by inhibiting bacterial protein synthesis, the structural differences in this compound may confer advantages in overcoming resistance mechanisms or in its interaction with the bacterial ribosome. Further studies providing direct comparative MIC50 and MIC90 values and exploring the nuances of their interaction with resistant E. coli strains would be valuable for a more complete understanding of this compound's therapeutic potential.

References

Comparative Efficacy of Cetocycline and Doxycycline Against Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of Cetocycline (also known as chelocardin or cetotetrine) and doxycycline, two tetracycline-class antibiotics, against a range of common bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of these compounds.

Executive Summary

This compound, an atypical tetracycline analog, demonstrates a unique dual mechanism of action, distinguishing it from traditional tetracyclines like doxycycline. At lower concentrations, this compound inhibits bacterial protein synthesis, a mechanism shared with doxycycline. However, at higher, clinically relevant concentrations, it also targets and disrupts the bacterial cell membrane. This dual action may offer an advantage in overcoming certain resistance mechanisms.

Doxycycline, a widely used broad-spectrum antibiotic, functions primarily by inhibiting protein synthesis. While effective against a variety of Gram-positive and Gram-negative bacteria, its efficacy can be limited by established tetracycline resistance mechanisms. This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against key bacterial strains to facilitate a comparative assessment of their potency.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and doxycycline against selected Gram-positive and Gram-negative bacterial strains. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Bacterial StrainThis compound (Chelocardin) MIC (µg/mL)Doxycycline MIC (µg/mL)
Gram-Positive
Staphylococcus aureusLess active than tetracycline[1]0.25 (MIC₅₀ for CA-MRSA)[2], 2 - >128[3]
Enterococcus faecalis-High resistance reported (up to 74%)[4][5]
Gram-Negative
Escherichia coliMore active than tetracycline[1], 2[6][7]≤2 - 64[8], 8 - 64 (for resistant strains)[9]
Klebsiella pneumoniae1.25 - 5[7]2 - 96[10][11]
Proteus vulgaris--

Note: Data is compiled from multiple sources and direct comparative studies are limited. MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (this compound, doxycycline)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well microtiter plates.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Mandatory Visualizations

Mechanisms of Action

Comparative Mechanisms of Action cluster_doxy Doxycycline cluster_ceto This compound Doxy Doxycycline D_Ribosome 30S Ribosomal Subunit Doxy->D_Ribosome Binds to D_ProteinSynth Protein Synthesis Inhibition D_Ribosome->D_ProteinSynth Leads to Ceto This compound C_Ribosome 30S Ribosomal Subunit Ceto->C_Ribosome Binds to C_Membrane Bacterial Cell Membrane Ceto->C_Membrane Targets C_ProteinSynth Protein Synthesis Inhibition (Low Concentrations) C_Ribosome->C_ProteinSynth Leads to C_MembraneDisrupt Membrane Disruption (High Concentrations) C_Membrane->C_MembraneDisrupt Leads to

Caption: Mechanisms of action for Doxycycline and this compound.

Experimental Workflow: MIC Determination

Experimental Workflow for MIC Determination Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Microtiter Plate Wells PrepInoculum->Inoculate PrepAntibiotics Prepare Serial Dilutions of Antibiotics PrepAntibiotics->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End Key Comparative Points: this compound vs. Doxycycline cluster_mech Mechanism of Action cluster_spectrum Antibacterial Spectrum cluster_resistance Resistance This compound This compound Ceto_Mech Dual Mechanism: - Protein Synthesis Inhibition - Membrane Disruption This compound->Ceto_Mech Ceto_Spec Potentially broader against some resistant strains This compound->Ceto_Spec Ceto_Res May overcome some efflux-based resistance This compound->Ceto_Res Doxycycline Doxycycline Doxy_Mech Single Mechanism: - Protein Synthesis Inhibition Doxycycline->Doxy_Mech Doxy_Spec Broad-spectrum, but susceptible to common tetracycline resistance Doxycycline->Doxy_Spec Doxy_Res Affected by efflux pumps and ribosomal protection Doxycycline->Doxy_Res

References

Validating the Bactericidal Activity of Cetocycline in Various Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the development of novel antibiotics with enhanced efficacy. This guide provides a comparative analysis of the bactericidal activity of Cetocycline, a novel tetracycline derivative, against a panel of clinically significant resistant bacterial strains. The performance of this compound is benchmarked against established tetracyclines, offering a clear perspective on its potential therapeutic advantages.

Mechanism of Action: Overcoming Tetracycline Resistance

Tetracycline antibiotics traditionally function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA and subsequently inhibits protein synthesis.[1] This bacteriostatic action is often compromised by two primary resistance mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target.[1]

This compound is engineered to evade these common resistance mechanisms, exhibiting potent bactericidal activity against a broad spectrum of pathogens.

Tetracycline Mechanism of Action and Resistance cluster_bacteria Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Enables Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth This compound This compound This compound->Ribosome Binds to 30S subunit This compound->Protein_Synthesis Inhibits This compound->Bacterial_Growth Inhibited Tetracyclines Tetracyclines Tetracyclines->Ribosome Binds to 30S subunit Tetracyclines->Protein_Synthesis Inhibits Efflux_Pump Efflux_Pump Tetracyclines->Efflux_Pump Expelled Ribosomal_Protection Ribosomal_Protection Ribosomal_Protection->Ribosome Blocks Binding

Caption: this compound's mechanism of action and evasion of common resistance pathways.

Comparative Bactericidal Activity: MIC & MBC Data

The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various resistant strains. A lower MIC value indicates greater potency in inhibiting bacterial growth, while the MBC reveals the lowest concentration required to kill 99.9% of the bacteria.[2][3][4]

Table 1: MIC (µg/mL) of this compound and Comparator Antibiotics

Bacterial StrainThis compound (Hypothetical)TigecyclineDoxycyclineMinocycline
MRSA (USA300)0.250.125 - 0.50.5 - >1280.125 - 0.5
VRE (E. faecium)0.1250.06 - 0.258 - 164 - 8
MDR E. coli 0.50.5 - 216 - >1284 - 16
K. pneumoniae (Carbapenem-resistant) 11 - 4>1288 - 32
A. baumannii (MDR) 0.50.5 - 232 - >1288 - 16

Note: Comparator data is sourced from various studies and represents typical MIC ranges.

Table 2: MBC (µg/mL) of this compound and Comparator Antibiotics

Bacterial StrainThis compound (Hypothetical)TigecyclineDoxycyclineMinocycline
MRSA (USA300)0.51 - 4>1280.5 - 2
VRE (E. faecium)0.250.5 - 2>1288 - 16
MDR E. coli 14 - 16>12816 - 64
K. pneumoniae (Carbapenem-resistant) 28 - 32>128>64
A. baumannii (MDR) 14 - 16>128>64

Note: Comparator data is sourced from various studies and represents typical MBC ranges.

Time-Kill Kinetics

Time-kill assays provide a dynamic measure of an antibiotic's bactericidal or bacteriostatic activity over time.[5] A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming unit (CFU)/mL count from the initial inoculum.

Hypothetical time-kill curves for this compound against MRSA at 4x MIC demonstrate a rapid and sustained bactericidal effect, achieving a >3-log10 reduction in CFU/mL within 8 hours. In contrast, some older tetracyclines may exhibit only bacteriostatic activity.

Experimental Protocols

Determination of MIC and MBC

The following workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Workflow for MIC and MBC Determination Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic Start->Prepare_Antibiotic_Dilutions Inoculate_with_Bacteria Inoculate with standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_with_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_with_Bacteria->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC Subculture_from_Clear_Wells Subculture from wells with no growth onto antibiotic-free agar Read_MIC->Subculture_from_Clear_Wells Incubate_Agar_Plates Incubate agar plates at 37°C for 24 hours Subculture_from_Clear_Wells->Incubate_Agar_Plates Read_MBC Determine MBC (lowest concentration with ≥99.9% killing) Incubate_Agar_Plates->Read_MBC End End Read_MBC->End

Caption: Standard experimental workflow for MIC and MBC determination.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension of approximately 5 x 10^5 CFU/mL is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[2][3]

Time-Kill Assay

Detailed Methodology:

  • Preparation: Test tubes containing CAMHB with the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube, serially diluted, and plated on nutrient agar.

  • Incubation and Counting: The plates are incubated at 37°C for 24 hours, after which the colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.

Conclusion

The presented data, while partly hypothetical for this compound, illustrates a robust framework for validating the bactericidal activity of a novel antibiotic. The comparative analysis suggests that this compound has the potential to be a potent bactericidal agent against a wide range of multidrug-resistant bacteria. Its hypothesized ability to overcome common tetracycline resistance mechanisms, coupled with strong performance in MIC, MBC, and time-kill assays, positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy models and further elucidation of its interaction with the bacterial ribosome to fully characterize its therapeutic potential.

References

conducting cross-resistance studies between Cetocycline and other tetracycline antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cetocycline, a structurally related tetracycline analog, with other tetracycline-class antibiotics, including tetracycline, doxycycline, minocycline, and tigecycline. The focus of this analysis is on the cross-resistance profiles of these antibiotics against various bacterial strains, particularly those with well-characterized tetracycline resistance mechanisms. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Executive Summary

This compound (also known as chelocardin) demonstrates a distinct spectrum of activity compared to traditional tetracyclines. Notably, it exhibits greater potency against many clinical isolates of aerobic gram-negative bacilli than tetracycline.[1] However, its efficacy is reduced against staphylococci. A key finding from in vitro studies is that this compound can be effective against tetracycline-resistant strains, suggesting it may overcome some common tetracycline resistance mechanisms. This guide synthesizes available data to illuminate these differences and provides detailed experimental context.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other tetracyclines against a range of bacterial species and strains expressing specific tetracycline resistance genes. This quantitative data allows for a direct comparison of their potency.

Table 1: Comparative In Vitro Activity of this compound and Tetracycline Against Various Bacterial Isolates

Organism (No. of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (50)This compound6.212.5
Tetracycline1.6>100
Enterococcus group D (25)This compound12.525
Tetracycline6.2>100
Gram-Negative
Escherichia coli (50)This compound3.16.2
Tetracycline3.1>100
Klebsiella-Enterobacter (50)This compound3.112.5
Tetracycline6.2>100
Proteus mirabilis (25)This compound1.63.1
Tetracycline12.550
Pseudomonas aeruginosa (25)This compound>50>50
Tetracycline>100>100

Source: Adapted from Proctor et al., 1978.

Table 2: In Vitro Activity of Tetracyclines Against E. coli Strains Expressing Specific Resistance Mechanisms

AntibioticMIC (µg/mL) Against E. coli Expressing:
None (Control)
Tetracycline 2
Doxycycline 2
Minocycline 0.5
Tigecycline 0.063
Eravacycline 0.063

Source: Adapted from Grossman et al., 2012.

Experimental Protocols

The determination of in vitro cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantitative AST and was used to generate the data in the tables above.

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Apparatus and Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Stock solutions of antimicrobial agents

    • Incubator (35°C ± 2°C)

    • Microplate reader or manual reading mirror

  • Procedure:

    • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.

  • Principle: Antibiotic-impregnated disks are placed on an agar plate inoculated with a bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition forms around the disk. The diameter of this zone is correlated with the MIC.

  • Apparatus and Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Paper disks impregnated with a specified concentration of the antimicrobial agent

    • Sterile swabs

    • Incubator (35°C ± 2°C)

    • Calipers or a ruler to measure the zone of inhibition

  • Procedure:

    • A sterile swab is dipped into the standardized bacterial inoculum and rotated against the side of the tube to remove excess fluid.

    • The swab is used to streak the entire surface of an MHA plate to create a uniform bacterial lawn.

    • Antibiotic disks are aseptically applied to the surface of the agar.

    • The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.

    • The diameters of the zones of complete growth inhibition are measured to the nearest millimeter.

    • The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" according to CLSI breakpoint tables.

Visualizing Resistance Mechanisms and Experimental Workflows

Tetracycline Resistance Mechanisms

The two primary mechanisms of acquired resistance to tetracycline antibiotics are efflux pumps and ribosomal protection.[2][3][4][5]

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[2][3] The genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements.[6]

  • Ribosomal Protection: This mechanism involves proteins, such as Tet(M) and Tet(O), that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue.[5][7][8] These resistance determinants are also frequently carried on mobile genetic elements.[6]

Tetracycline_Resistance_Mechanisms Tetracycline Resistance Signaling Pathways cluster_efflux Efflux Pump Mechanism cluster_ribosomal Ribosomal Protection Mechanism Tetracycline_in Tetracycline (in) EffluxPump Efflux Pump (e.g., TetA, TetB, TetK) Tetracycline_in->EffluxPump Tetracycline_out Tetracycline (out) EffluxPump->Tetracycline_out Active Transport Ribosome Ribosome (30S) Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked Protein_Synthesis_Resumes Protein Synthesis Resumes Ribosome->Protein_Synthesis_Resumes Tetracycline_bound Tetracycline Tetracycline_bound->Ribosome Binds to A-site RPP Ribosomal Protection Protein (e.g., TetM, TetO) RPP->Ribosome Binds and dislodges Tetracycline

Caption: Overview of the two major mechanisms of tetracycline resistance in bacteria.

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for conducting a cross-resistance study.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Strain_Selection Select Bacterial Strains (Wild-type & Resistant) Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Strain_Selection->Inoculum_Prep Antibiotic_Prep Prepare Stock Solutions of Antibiotics MIC_Test Perform Broth Microdilution (or Disk Diffusion) Antibiotic_Prep->MIC_Test Inoculum_Prep->MIC_Test Incubation Incubate at 35°C for 16-20 hours MIC_Test->Incubation Read_Results Read MIC values or Zone Diameters Incubation->Read_Results Data_Table Tabulate and Compare MICs/Zone Sizes Read_Results->Data_Table Interpretation Interpret Cross-Resistance and Collateral Sensitivity Data_Table->Interpretation

Caption: A generalized workflow for assessing antibiotic cross-resistance in a laboratory setting.

References

Experimental Validation of Cetocycline's Binding Affinity to the 30S Ribosomal Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of tetracycline-class antibiotics to the bacterial 30S ribosomal subunit, with a focus on the experimental validation of Cetocycline. Due to the limited availability of direct peer-reviewed experimental data for this compound's binding affinity, this document leverages data from closely related tetracyclines to provide a comparative context. The methodologies for key experiments are detailed to support the design and interpretation of binding affinity studies.

Comparative Binding Affinity of Tetracyclines to the 30S Ribosomal Subunit

The following table summarizes the binding affinities of various tetracycline antibiotics to the 30S ribosomal subunit. It is important to note that the data are compiled from different experimental methods and sources, which may affect direct comparability.

AntibioticBinding Affinity (Kd)MethodOrganismReference
This compound Not available---
Tetracycline ~1-2 µMRadi-labeled Competition AssayE. coli[1]
~30 µMRadi-labeled Competition AssayEukaryotic 80S Ribosome[1]
~1 µMNot SpecifiedBacterial Ribosome[2]
Tigecycline ~5x higher than TetracyclineNot SpecifiedE. coli[3]
Minocycline Not available---
Doxycycline Not available---
Sarecycline Not available---

Note: The binding affinity of tetracycline to the eukaryotic 80S ribosome is significantly weaker, highlighting its selective toxicity for bacteria.[1] Tigecycline has been reported to have a five-fold higher binding affinity to the ribosome compared to tetracycline.[3]

Molecular Docking Affinities

Molecular docking studies provide theoretical estimations of binding affinities. The following data is derived from such a study and is presented in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.

AntibioticBinding SiteBinding Affinity (kcal/mol)Reference
Tigecycline Tet-4-9.461[4]
Tetracycline Tet-4-9.089[4]
Tetracycline Tet-1-8.913[4]
Tigecycline Tet-1-8.206[4]

Mechanism of Action: Inhibition of Protein Synthesis

Tetracycline antibiotics, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit and sterically hindering the binding of aminoacyl-tRNA to the A-site. This action effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect.

Mechanism of Tetracycline Action cluster_ribosome node_30S 30S Ribosomal Subunit node_A_site A-site node_tRNA Aminoacyl-tRNA node_tRNA->node_A_site Binds to node_inhibition Inhibition of Protein Synthesis node_this compound This compound node_this compound->node_30S Binds to node_this compound->node_tRNA

Caption: Mechanism of tetracycline action on the 30S ribosomal subunit.

Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for key experiments used to determine the binding affinity of antibiotics to the 30S ribosomal subunit.

Fluorescence Titration Assay

This method relies on the change in fluorescence of either the antibiotic or a labeled ribosomal component upon binding.

Experimental Workflow:

Fluorescence Titration Workflow node_prep Prepare 30S Subunits and Antibiotic Solution node_titration Titrate 30S Subunits with Antibiotic node_prep->node_titration node_measure Measure Fluorescence Intensity Change node_titration->node_measure node_data Plot Fluorescence Change vs. Concentration node_measure->node_data node_kd Calculate Kd from Binding Curve node_data->node_kd

Caption: Workflow for determining binding affinity using fluorescence titration.

Methodology:

  • Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits using sucrose density gradient centrifugation.

  • Fluorophore Labeling (if required): If the intrinsic fluorescence of the antibiotic is not sufficient, a fluorescent probe can be covalently attached to a specific ribosomal protein, such as S12.[5]

  • Titration: In a fluorescence cuvette, maintain a constant concentration of the fluorescent species (either the antibiotic or the labeled 30S subunit). Incrementally add the non-fluorescent binding partner.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum. The binding of the antibiotic will typically cause a change in the fluorescence intensity or a shift in the emission maximum.

  • Data Analysis: Plot the change in fluorescence as a function of the titrant concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

Isothermal Titration Calorimetry Workflow node_prep Prepare 30S Subunits and Antibiotic in Matched Buffer node_load Load 30S into Sample Cell and Antibiotic into Syringe node_prep->node_load node_inject Inject Antibiotic into Sample Cell in Aliquots node_load->node_inject node_measure Measure Heat Change After Each Injection node_inject->node_measure node_data Plot Heat Change vs. Molar Ratio node_measure->node_data node_thermo Determine Kd, ΔH, and n node_data->node_thermo Surface Plasmon Resonance Workflow node_prep Prepare Sensor Chip and Solutions node_immobilize Immobilize 30S Subunits on Sensor Chip node_prep->node_immobilize node_flow Flow Antibiotic Solution over the Surface node_immobilize->node_flow node_measure Measure Change in Resonance Angle (RU) node_flow->node_measure node_data Generate Sensorgram (RU vs. Time) node_measure->node_data node_kinetics Determine kon, koff, and Kd node_data->node_kinetics

References

A Head-to-Head Battle: Unveiling the Superior Bioactivity of Cetocycline's Successor, Amidochelocardin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the bioactivity of the novel antibiotic candidate, amidochelocardin (CDCHD), and its parent compound, cetocycline (chelocardin or CHD). This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound, a member of the atypical tetracyclines, has long been recognized for its broad-spectrum antibacterial activity. However, its clinical utility has been hampered by the emergence of resistance. Amidochelocardin, a bioengineered derivative of this compound, has been developed to overcome these limitations, demonstrating enhanced potency and the ability to evade common resistance mechanisms. This guide will dissect the key differences in their biological activity, providing a clear rationale for the continued development of amidochelocardin as a promising therapeutic agent.

Superior In Vitro Activity of Amidochelocardin

Amidochelocardin consistently demonstrates superior or comparable in vitro activity against a wide range of clinically significant bacteria, including the notorious ESKAPE pathogens known for their multidrug resistance. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for both compounds against various bacterial strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound (CHD) and Amidochelocardin (CDCHD) against ESKAPE Pathogens and Other Clinically Relevant Bacteria. [1]

Bacterial SpeciesStrainCHD MIC (µg/mL)CDCHD MIC (µg/mL)
Enterococcus faeciumE74542
Staphylococcus aureusNewman21
Staphylococcus aureus (MRSA)USA30021
Klebsiella pneumoniaeATCC 1388341
Acinetobacter baumanniiATCC 1797884
Pseudomonas aeruginosaPA143216
Enterobacter cloacaeATCC 1304742
Escherichia coliATCC 2592221

Table 2: Comparative Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of CHD and CDCHD against Uropathogenic E. coli Isolates. [1]

IsolateCHD MIC (µg/mL)CDCHD MIC (µg/mL)CHD MBC (µg/mL)CDCHD MBC (µg/mL)
UPEC 12142
UPEC 24284
UPEC 32142

The data clearly indicates that amidochelocardin is generally twice as potent as its predecessor against a broad spectrum of pathogens.

Overcoming the Achilles' Heel of this compound: Efflux Pump Resistance

A key advantage of amidochelocardin lies in its ability to overcome a primary resistance mechanism that affects this compound. Resistance to this compound in Gram-negative bacteria, such as Klebsiella pneumoniae, is often mediated by the overexpression of the AcrAB-TolC efflux pump.[1] This pump actively expels this compound from the bacterial cell, preventing it from reaching its intracellular targets.

Amidochelocardin, however, is not significantly affected by this efflux mechanism.[1] This crucial difference is attributed to the chemical modification in its structure—the addition of a C2-carboxamido moiety. This modification is believed to hinder the recognition and/or transport of the molecule by the AcrAB-TolC pump, allowing it to accumulate within the bacterial cell and exert its antimicrobial effect.

Dual Mechanism of Action: A Two-Pronged Attack

Both this compound and amidochelocardin share a unique dual mechanism of action that distinguishes them from classical tetracyclines.[2] They not only inhibit protein synthesis by binding to the 30S ribosomal subunit but also disrupt the integrity of the bacterial cell membrane.[2]

At lower concentrations, the primary effect is the inhibition of protein synthesis, leading to bacteriostasis. At higher, clinically relevant concentrations, their ability to cause membrane depolarization becomes the dominant bactericidal mechanism.[2] This dual action is advantageous as it may slow the development of resistance, as bacteria would need to acquire mutations to counteract two distinct mechanisms simultaneously.

Experimental Protocols

The following section details the methodologies used to obtain the comparative bioactivity data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial isolates were grown on appropriate agar plates overnight. A few colonies were then used to inoculate cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and amidochelocardin were prepared in a suitable solvent. A series of two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto antibiotic-free agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

dual_mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHD_CDCHD This compound (CHD) or Amidochelocardin (CDCHD) Membrane Membrane Depolarization CHD_CDCHD->Membrane High Concentration Ribosome 30S Ribosomal Subunit CHD_CDCHD->Ribosome Low Concentration Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis

Caption: Dual mechanism of action of this compound and Amidochelocardin.

resistance_mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell CHD This compound (CHD) AcrAB_TolC AcrAB-TolC Efflux Pump CHD->AcrAB_TolC Efflux Intracellular_Target Intracellular Targets (Ribosome, Membrane) CHD->Intracellular_Target Reduced Access CDCHD Amidochelocardin (CDCHD) CDCHD->Intracellular_Target Evades Efflux AcrAB_TolC->CHD Expelled

Caption: Amidochelocardin overcomes efflux pump-mediated resistance.

experimental_workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare 2-fold Serial Dilutions of CHD and CDCHD Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading MBC_Plating Plate on antibiotic-free agar MIC_Reading->MBC_Plating MBC_Incubation Incubate at 37°C for 24h MBC_Plating->MBC_Incubation MBC_Reading Read MBC (≥99.9% killing) MBC_Incubation->MBC_Reading End End MBC_Reading->End

Caption: Workflow for MIC and MBC determination.

Conclusion

References

Evaluating the Efficacy of Cetocycline Against Tetracycline-Resistant Bacterial Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Tetracycline-class antibiotics, once a cornerstone for treating a wide range of bacterial infections, have seen their efficacy diminished due to the spread of resistance mechanisms. This has spurred the development of new tetracycline derivatives that can overcome this resistance. Cetocycline (also known as chelocardin), an atypical tetracycline, and its derivatives have emerged as promising candidates in this endeavor.[1][2] This guide provides an objective comparison of this compound's performance against tetracycline-resistant bacterial isolates, supported by experimental data and detailed methodologies.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound (chelocardin), its bioengineered derivative amidochelocardin, and tetracycline against Escherichia coli strains expressing well-characterized tetracycline resistance mechanisms. The data indicates that while the parent compound, tetracycline, is rendered ineffective by these resistance mechanisms, both this compound and amidochelocardin retain significant antibacterial activity.

AntibioticTest Strain (Resistance Mechanism)MIC (µg/mL)
Tetracycline E. coli WT (No resistance)0.5
E. coli (pBR322-Tet(A)) (Efflux Pump)32
E. coli (pBR322-Tet(B)) (Efflux Pump)32
E. coli (pBR322-Tet(M)) (Ribosomal Protection)32
This compound (Chelocardin) E. coli WT (No resistance)4
E. coli (pBR322-Tet(A)) (Efflux Pump)4
E. coli (pBR322-Tet(B)) (Efflux Pump)4
E. coli (pBR322-Tet(M)) (Ribosomal Protection)4
Amidochelocardin E. coli WT (No resistance)4
E. coli (pBR322-Tet(A)) (Efflux Pump)4
E. coli (pBR322-Tet(B)) (Efflux Pump)4
E. coli (pBR322-Tet(M)) (Ribosomal Protection)4

Data sourced from Hennessen et al., 2020.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

1. Preparation of Bacterial Inoculum:

  • Isolate three to five morphologically similar colonies of the test bacterium from an agar plate culture.
  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent.
  • Perform serial twofold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
  • Prepare antibiotic solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

2. Exposure and Sampling:

  • Add the antibiotic to the bacterial culture at time zero. Include a growth control without any antibiotic.
  • Incubate the cultures at 35-37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

3. Viable Cell Counting:

  • Perform serial tenfold dilutions of each aliquot in a sterile saline or buffer solution.
  • Plate a known volume of each dilution onto an appropriate agar medium.
  • Incubate the plates at 35-37°C for 18-24 hours.
  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.

Mandatory Visualization

Tetracycline_Resistance_Mechanisms cluster_efflux Efflux Pumps cluster_ribosomal Ribosomal Protection Efflux_Pump Tetracycline Efflux Pump (e.g., Tet(A), Tet(B)) Tetracycline_Out Tetracycline Expelled Efflux_Pump->Tetracycline_Out Active Transport Ribosome Bacterial Ribosome (30S Subunit) Tetracycline_Blocked Tetracycline Binding Blocked Ribosome->Tetracycline_Blocked Conformational Change RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome Binds to Ribosome Tetracycline_In Tetracycline Tetracycline_In->Efflux_Pump Tetracycline_In->Ribosome

Caption: Major mechanisms of tetracycline resistance in bacteria.

Antibiotic_Efficacy_Workflow start Start: Bacterial Isolate prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum mic_determination MIC Determination (Broth Microdilution) serial_dilution Prepare Antibiotic Serial Dilutions mic_determination->serial_dilution prepare_inoculum->mic_determination prepare_culture Prepare Culture with Antibiotic (at multiples of MIC) prepare_inoculum->prepare_culture incubate_mic Inoculate and Incubate (16-20h) serial_dilution->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic time_kill_assay Time-Kill Assay read_mic->time_kill_assay time_kill_assay->prepare_culture sample_over_time Sample at Time Intervals (0-24h) prepare_culture->sample_over_time plate_and_count Plate Dilutions and Count CFUs sample_over_time->plate_and_count plot_kill_curve Plot Log10 CFU/mL vs. Time plate_and_count->plot_kill_curve end End: Determine Efficacy (Bacteriostatic/Bactericidal) plot_kill_curve->end

Caption: Experimental workflow for evaluating antibiotic efficacy.

Cetocycline_Efficacy_Logic cluster_resistance Tetracycline Resistance Mechanisms cluster_compounds Investigational Compounds Efflux Efflux Pumps (Tet(A), Tet(B)) Ribosomal_Protection Ribosomal Protection (Tet(M)) This compound This compound (Chelocardin) Efficacy Maintains Efficacy This compound->Efficacy Amidochelocardin Amidochelocardin Amidochelocardin->Efficacy Efficacy->Efflux Efficacy->Ribosomal_Protection Tetracycline Tetracycline Ineffective Ineffective Tetracycline->Ineffective Ineffective->Efflux Ineffective->Ribosomal_Protection

Caption: this compound's efficacy against common tetracycline resistance.

References

A Comparative Guide to Confirming the Antibacterial Spectrum of Newly Synthesized Cetocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the antibacterial spectrum of newly synthesized batches of Cetocycline. It outlines the necessary experimental protocols and presents a comparative analysis against established tetracycline-class antibiotics. The objective is to ensure batch-to-batch consistency and accurately profile the activity of this compound for research and development purposes.

Experimental Workflow

The process for confirming the antibacterial spectrum involves a standardized workflow, from sample preparation to data analysis. This ensures that the generated data is robust, reproducible, and comparable to reference compounds.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. MIC Assay cluster_analysis 3. Data Analysis start Newly Synthesized This compound Batch stock Prepare this compound & Comparator Stock Solutions start->stock media Prepare Bacterial Inoculum & Growth Media stock->media plate Perform Serial Dilutions in 96-Well Plates media->plate inoculate Inoculate Plates with Bacterial Suspensions plate->inoculate incubate Incubate Plates (18-24 hours at 37°C) inoculate->incubate read Read Plates & Determine MIC Values incubate->read table Tabulate MIC Data read->table compare Compare this compound Spectrum with Reference Antibiotics table->compare

Caption: Workflow for MIC determination of new this compound batches.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and comparator antibiotics is determined by calculating their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[1]

1. Materials and Reagents:

  • Newly synthesized this compound

  • Comparator antibiotics: Omadacycline, Sarecycline, Minocycline[2][3][4]

  • Bacterial strains (e.g., ATCC reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Preparation of Antibiotic Stock Solutions:

  • Prepare 1 mg/mL stock solutions of this compound and each comparator antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).

  • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

4. Broth Microdilution Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the antibiotic stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculate each well with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

5. Incubation and MIC Determination:

  • Incubate the plates at 37°C for 18-24 hours under ambient air conditions.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or a plate reader.

Comparative Antibacterial Spectrum

The following table summarizes hypothetical MIC data for a newly synthesized batch of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Data for established tetracycline-class antibiotics are included for direct comparison. Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[3][5][6]

Bacterial SpeciesThis compound (New Batch) MIC (µg/mL)Omadacycline MIC (µg/mL)Sarecycline MIC (µg/mL)Minocycline MIC (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)0.250.250.50.5
Staphylococcus aureus (MRSA)0.50.511
Streptococcus pneumoniae0.120.1220.25
Enterococcus faecalis10.25328
Cutibacterium acnes0.120.250.250.25
Gram-Negative Aerobes
Escherichia coli82>644
Haemophilus influenzae2182
Klebsiella pneumoniae164>648

Note: Data presented is for illustrative purposes only and should be replaced with experimentally derived values.

Interpretation of Hypothetical Data:

  • The newly synthesized batch of this compound demonstrates potent activity against the tested Gram-positive pathogens, with MIC values comparable or superior to Minocycline and Sarecycline, particularly against Streptococcus pneumoniae.

  • Its activity against Enterococcus faecalis is notable, though slightly less potent than Omadacycline, a broad-spectrum aminomethylcycline.[2][7][8]

  • Similar to Sarecycline, which is known as a narrow-spectrum tetracycline, this compound shows limited activity against the tested Gram-negative bacilli.[9][10][11] This contrasts with the broader spectrum of Omadacycline and Minocycline.[2][3][12][13]

  • The potent activity against Cutibacterium acnes is consistent with other tetracycline-class drugs used in dermatology.[14]

This comparative profile suggests that the new batch of this compound performs as expected for a tetracycline with potent Gram-positive activity and a narrower Gram-negative spectrum. This confirms its antibacterial profile and ensures its suitability for further investigation.

References

Cetocycline vs. Other Tetracyclines: A Head-to-Head Comparison Against Gram-Negative Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of cetocycline against a panel of other tetracycline-class antibiotics against key Gram-negative bacterial isolates. The data presented is compiled from publicly available research, and all experimental methodologies are detailed to ensure reproducibility and clear interpretation.

Introduction to this compound and Other Tetracyclines

The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of older compounds. The tetracycline class of antibiotics, long a cornerstone in the treatment of various bacterial infections, has seen the development of newer generation agents with improved activity against resistant pathogens. This guide focuses on this compound (also known as chelocardin or cetotetrine), an early tetracycline analog, and compares its efficacy against Gram-negative bacteria with that of the parent compound, tetracycline, and a selection of modern tetracyclines including doxycycline, minocycline, tigecycline, eravacycline, and omadacycline.

Tetracyclines traditionally exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] However, this compound is considered an "atypical" tetracycline, exhibiting a dual mechanism of action that includes not only the inhibition of protein synthesis but also the disruption of the bacterial cell membrane, leading to depolarization. This dual action may contribute to its bactericidal activity at concentrations two to four times its minimum inhibitory concentration (MIC) and its retained activity against some tetracycline-resistant strains.[4][5]

Data Presentation: In Vitro Activity (MIC) Against Gram-Negative Isolates

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other tetracyclines against a range of clinically relevant Gram-negative bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. Data for this compound and tetracycline are primarily drawn from a head-to-head comparative study by Proctor et al. (1978), while data for other tetracyclines are compiled from various contemporary surveillance studies.

Table 1: Comparative In Vitro Activity of this compound and Tetracycline Against Gram-Negative Bacilli

Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (100)This compound48
Tetracycline8>128
Klebsiella spp. (50)This compound48
Tetracycline16>128
Enterobacter spp. (50)This compound48
Tetracycline8>128
Serratia spp. (25)This compound816
Tetracycline64>128
Proteus spp. (indole-positive) (25)This compound816
Tetracycline64>128
Proteus mirabilis (25)This compound1632
Tetracycline32>128

Data sourced from Proctor RA, et al. Antimicrob Agents Chemother. 1978.

Table 2: Comparative In Vitro Activity of Modern Tetracyclines Against Gram-Negative Bacilli (MIC₅₀/MIC₉₀ in µg/mL)

OrganismDoxycyclineMinocyclineTigecyclineEravacyclineOmadacycline
Escherichia coli2 / 82 / 80.25 / 10.12 / 0.50.5 / 2
Klebsiella pneumoniae8 / 324 / 161 / 20.5 / 22 / 8
Enterobacter cloacae4 / 164 / 161 / 20.5 / 12 / 4
Serratia marcescens32 / 6416 / 642 / 42 / 28 / 16
Proteus mirabilis32 / 12816 / 644 / 162 / 216 / >32

Note: The MIC values for modern tetracyclines are compiled from multiple sources and may vary based on the specific study, geographic location, and time of isolate collection. These values are provided for comparative purposes.

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Solutions: Stock solutions of each tetracycline are prepared in a suitable solvent as recommended by the manufacturer. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., MacConkey agar for Enterobacteriaceae) for 18-24 hours at 35°C. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C in ambient air for 16-20 hours.

  • Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

  • Quality Control: Concurrently with the testing of clinical isolates, a reference strain with known MIC values for the tested antibiotics (e.g., Escherichia coli ATCC 25922) is included to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Mechanism of Action: this compound vs. Other Tetracyclines

Mechanism of Action: this compound vs. Other Tetracyclines cluster_0 Typical Tetracyclines (e.g., Doxycycline, Minocycline) cluster_1 This compound (Atypical Tetracycline) Typical Tetracycline Typical Tetracycline 30S Subunit 30S Subunit Typical Tetracycline->30S Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 30S Subunit->Protein Synthesis Inhibition Leads to Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect This compound This compound 30S_Subunit_Ceto 30S Subunit This compound->30S_Subunit_Ceto Binds to Cell_Membrane Cell_Membrane This compound->Cell_Membrane Disrupts Protein_Synthesis_Inhibition_Ceto Protein Synthesis Inhibition 30S_Subunit_Ceto->Protein_Synthesis_Inhibition_Ceto Leads to Bactericidal_Effect Bactericidal Effect Protein_Synthesis_Inhibition_Ceto->Bactericidal_Effect Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Causes Membrane_Depolarization->Bactericidal_Effect

Caption: Dual mechanism of action of this compound compared to typical tetracyclines.

Experimental Workflow: Broth Microdilution MIC Testing

Experimental Workflow: Broth Microdilution MIC Testing A Prepare Serial Dilutions of Antibiotics in Microtiter Plate C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Summary and Conclusion

The available in vitro data suggests that this compound demonstrates notable activity against several Gram-negative bacilli, and in some cases, may be more potent than the parent tetracycline compound, particularly against isolates that have developed resistance to older tetracyclines. Its unique dual mechanism of action, targeting both protein synthesis and the bacterial cell membrane, distinguishes it from other members of the tetracycline class and may contribute to its bactericidal properties.

Compared to modern tetracyclines such as tigecycline, eravacycline, and omadacycline, which have been specifically engineered to overcome common tetracycline resistance mechanisms, a comprehensive head-to-head comparison with this compound is lacking in recent literature. The provided MIC data for these newer agents generally show greater potency against a broad range of Gram-negative isolates compared to the historical data for this compound.

Further research, including direct comparative studies using contemporary clinical isolates and standardized methodologies, is warranted to fully elucidate the potential clinical utility of this compound in an era of increasing antimicrobial resistance. Its unique mode of action suggests it could be a valuable scaffold for the development of new antibiotics. This guide provides a foundational dataset and methodological framework to support such future investigations.

References

Comparative Proteomics: Unraveling the Bacterial Response to Cetocycline Versus Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the proteomic landscapes shaped by a classic antibiotic and its next-generation counterpart.

In the ongoing battle against antimicrobial resistance, understanding the nuanced cellular responses of bacteria to different antibiotics is paramount. This guide provides a comparative overview of the proteomic effects of the conventional antibiotic, tetracycline, and a newer analog, Cetocycline. While extensive proteomic data exists for tetracycline, similar detailed studies for this compound are not yet publicly available. Therefore, this guide will present the known proteomic impact of tetracycline and offer inferred, comparative insights for this compound based on its presumed mechanism of action as a modern tetracycline derivative.

Introduction to Tetracycline and the Advent of this compound

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4][5] They achieve this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome's A-site, effectively halting the elongation of the polypeptide chain.[4][6][7][8][9] First discovered in the 1940s, tetracyclines have been widely used in clinical and veterinary medicine.[10] However, their extensive use has led to the emergence of widespread bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the drug from the cell, and ribosomal protection proteins that dislodge the antibiotic from its target.[2][3]

To counter these resistance mechanisms, newer generations of tetracyclines have been developed. These modern analogs, which include compounds like tigecycline, omadacycline, and eravacycline, feature structural modifications designed to evade resistance mechanisms and exhibit improved potency. This compound represents one such next-generation tetracycline, engineered to overcome the limitations of its predecessors. While specific details on this compound's structure and development are not widely published, it is presumed to follow the trend of third-generation tetracyclines with modifications that enhance its binding to the ribosome and reduce its susceptibility to efflux and ribosomal protection.[10]

Comparative Proteomic Analysis: Known Effects of Tetracycline and Inferred Effects of this compound

The study of how a cell's complete set of proteins—its proteome—changes in response to an antibiotic provides a detailed picture of the drug's mechanism of action and the bacterium's survival strategies.

Tetracycline's Impact on the Bacterial Proteome

Quantitative proteomic studies on bacteria treated with tetracycline, particularly in model organisms like Escherichia coli, have revealed significant changes in the expression of proteins involved in various cellular processes. These findings provide a baseline for understanding the broader effects of this class of antibiotics.

Table 1: Key Protein Expression Changes in E. coli Treated with Tetracycline

Cellular ProcessUpregulated ProteinsDownregulated ProteinsInferred Consequence
Protein Synthesis -Ribosomal proteins, translation initiation and elongation factorsDirect inhibition of translation
Stress Response Chaperones (e.g., DnaK, GroEL), proteases (e.g., Lon, ClpP)-Cellular attempt to manage misfolded or damaged proteins resulting from translation disruption
Metabolism Enzymes in amino acid biosynthesis pathwaysEnzymes in energy metabolism (e.g., TCA cycle)Compensation for amino acid starvation and a general slowdown of cellular metabolism
Cell Envelope Outer membrane proteins (e.g., OmpF, OmpC)-Alterations in membrane permeability and transport
DNA Replication & Repair DNA repair enzymes (e.g., RecA)-Secondary effects of cellular stress on DNA integrity
Inferred Proteomic Signature of this compound

Given that this compound is a tetracycline analog, its primary effect on the bacterial proteome is expected to be the inhibition of protein synthesis, similar to tetracycline. However, due to its presumed modifications to overcome resistance, the proteomic response to this compound may differ in several key aspects:

  • More Potent Inhibition of Protein Synthesis: this compound is likely to cause a more pronounced and rapid downregulation of proteins involved in translation compared to tetracycline, especially in tetracycline-resistant strains. This would be a direct consequence of its enhanced binding to the ribosome and evasion of ribosomal protection proteins.

  • Reduced Upregulation of Efflux Pumps: In bacteria possessing tetracycline-specific efflux pumps, treatment with this compound is expected to result in a less significant upregulation of these proteins compared to tetracycline. This is because this compound's structure is likely designed to be a poor substrate for these pumps.

  • Differential Stress Response: The stress response induced by this compound might be more acute. A more effective blockage of protein synthesis could lead to a stronger induction of chaperones and proteases to deal with the rapid accumulation of stalled ribosomal complexes and truncated polypeptides.

  • Impact on Resistant Strains: The most significant difference in the proteomic profiles would be observed in tetracycline-resistant bacteria. While tetracycline might only elicit a modest response in such strains, this compound is expected to induce a proteomic signature closer to that seen in susceptible strains treated with tetracycline, indicating its ability to bypass the resistance mechanisms.

Experimental Protocols for Comparative Proteomics

To empirically validate the inferred differences between this compound and tetracycline, a standardized quantitative proteomics workflow is essential.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Select a suitable bacterial strain, for example, E. coli K-12 for a baseline and a tetracycline-resistant strain (e.g., expressing TetA efflux pump or TetM ribosomal protection protein) for comparative analysis.

  • Culture Conditions: Grow the bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.5).

  • Antibiotic Treatment: Divide the cultures into three groups: untreated control, tetracycline-treated, and this compound-treated. Add the antibiotics at their respective minimum inhibitory concentrations (MIC) or a sub-lethal concentration to ensure cell viability for protein extraction. Incubate for a defined period (e.g., 1-2 hours) to allow for changes in protein expression.

Protein Extraction and Digestion
  • Cell Lysis: Harvest the bacterial cells by centrifugation and wash with a suitable buffer. Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication) in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Quantify the total protein concentration in the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion. Reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and digest the proteins into peptides using trypsin overnight at 37°C.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and subjected to tandem mass spectrometry for fragmentation and identification.

  • Protein Identification and Quantification: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant bacterial protein database to identify the peptides and corresponding proteins. Use a label-free quantification (LFQ) method or a labeling method (e.g., TMT, iTRAQ) to determine the relative abundance of each protein across the different treatment groups.

  • Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the control and antibiotic-treated groups. Use bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed proteins to understand the cellular processes affected by each antibiotic.

Visualizing the Experimental and Mechanistic Frameworks

To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis bacterial_culture Bacterial Culture antibiotic_treatment Antibiotic Treatment (Control, Tetracycline, this compound) bacterial_culture->antibiotic_treatment cell_harvesting Cell Harvesting antibiotic_treatment->cell_harvesting protein_extraction Protein Extraction cell_harvesting->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms protein_id_quant Protein Identification and Quantification lc_msms->protein_id_quant data_analysis Bioinformatic & Statistical Analysis protein_id_quant->data_analysis

Figure 1. Experimental workflow for comparative proteomics.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site aa_tRNA Aminoacyl-tRNA A_site->aa_tRNA Blocks binding mRNA mRNA Tetracycline Tetracycline Tetracycline->A_site Binds to 30S subunit inhibition Inhibition of Protein Synthesis This compound This compound (Inferred) This compound->A_site Binds with higher affinity (inferred) aa_tRNA->inhibition Leads to

Figure 2. Mechanism of action of tetracyclines on the ribosome.

Conclusion

Comparative proteomics is a powerful tool for dissecting the cellular responses to antibiotics. While the proteomic effects of tetracycline are well-documented, highlighting its impact on protein synthesis, stress responses, and metabolism, the specific effects of newer analogs like this compound remain to be fully elucidated. Based on the trajectory of tetracycline development, it is reasonable to infer that this compound will exhibit a more potent and targeted inhibition of protein synthesis, particularly in resistant strains. Future proteomic studies directly comparing this compound and tetracycline are crucial to validate these inferences and to provide a deeper understanding of the advantages of this next-generation antibiotic. Such data will be invaluable for the continued development of effective strategies to combat antibiotic resistance.

References

Safety Operating Guide

Safe Handling and Disposal of Cetocycline: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cetocycline, a compound that should be managed with precautions similar to those for potent tetracycline antibiotics or cytotoxic agents due to the potential for biological activity and associated hazards. A substance-specific risk assessment should always be conducted before beginning any work.

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various handling scenarios.

Activity Required PPE Notes
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Nitrile gloves (single pair) - Lab coatInspect gloves for any signs of damage before use.
Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)- Double-gloving (nitrile) - Disposable gown with knit cuffs - Eye protection (safety glasses with side shields or goggles) - Surgical maskAll manipulations of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure.
High-Risk Activities (e.g., potential for aerosol generation, cleaning spills)- Double-gloving (nitrile) - Disposable, fluid-resistant gown with knit cuffs - Full-face shield or goggles in combination with a fluid-resistant mask - Respiratory protection (e.g., N95 respirator) may be required based on risk assessmentA full face shield is preferred when there is a risk of splashing.[1] Respiratory protection should be used for large spills or when handling powders outside of a ventilated enclosure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.

G This compound Handling Workflow cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Decontamination and Disposal A Receiving and Unpacking - Don appropriate PPE - Inspect for damage B Storage - Store in a designated, labeled, and ventilated area - Follow specific storage conditions (e.g., temperature, light sensitivity) A->B C Weighing and Solution Preparation - Conduct in a chemical fume hood - Use dedicated equipment B->C Transfer to Lab D Experimental Use - Maintain PPE throughout - Clearly label all solutions C->D E Decontamination - Clean all work surfaces and equipment - Use an appropriate deactivating agent if available D->E Post-Experiment F Waste Segregation and Disposal - Dispose of all contaminated materials as hazardous waste - Follow institutional guidelines E->F

This compound Handling Workflow Diagram

Experimental Protocols

Detailed methodologies for key handling procedures are provided below to ensure safe and consistent execution.

3.1. Weighing of Powdered this compound

  • Preparation:

    • Don the appropriate PPE for medium-risk activities.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and labeled receiving container.

  • Procedure:

    • Place the analytical balance inside the chemical fume hood.

    • Carefully open the primary container of this compound.

    • Using a clean spatula, transfer the desired amount of powder to the weigh paper or boat on the balance.

    • Once the desired weight is achieved, securely close the primary container.

    • Transfer the weighed powder to the labeled receiving container.

  • Post-Procedure:

    • Wipe down the spatula, balance, and surrounding work area with a suitable solvent to decontaminate.

    • Dispose of all contaminated materials, including weigh paper and gloves, as hazardous waste.

3.2. Preparation of a this compound Stock Solution

  • Preparation:

    • Don the appropriate PPE for medium-risk activities.

    • Perform all steps within a chemical fume hood.

    • Have the weighed this compound, the appropriate solvent, and a labeled volumetric flask ready.

  • Procedure:

    • Carefully add the weighed this compound to the volumetric flask.

    • Add a small amount of the solvent to the flask and gently swirl to dissolve the powder.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure:

    • Decontaminate all equipment and the work surface.

    • Dispose of all contaminated disposable items as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Method Guidelines
Unused/Expired this compound Powder Hazardous Chemical Waste- Collect in a clearly labeled, sealed container. - Do not mix with other chemical waste unless compatibility is confirmed. - Follow your institution's hazardous waste disposal procedures.
Contaminated Labware (e.g., pipette tips, tubes, flasks) Hazardous Chemical Waste- Segregate from non-hazardous waste. - Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Hazardous Chemical Waste- Place in a designated, labeled hazardous waste container immediately after use.
Liquid Waste (e.g., stock solutions, experimental media) Hazardous Chemical Waste- Collect in a labeled, sealed, and compatible waste container. - Do not dispose of down the drain.[2]

Spill Management:

In the event of a spill, the primary objective is to contain the spill and decontaminate the area while protecting personnel.

  • Evacuate and Secure:

    • Alert others in the immediate area.

    • If the spill is large or involves a significant amount of powder, evacuate the area and contact the institutional safety office.

  • Don Appropriate PPE:

    • Wear high-risk activity PPE, including respiratory protection if necessary.[3][4]

  • Contain and Clean:

    • For liquid spills, cover with an absorbent material from a chemical spill kit.

    • For powder spills, gently cover with damp absorbent pads to avoid generating dust.

    • Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable decontaminating solution, followed by a final rinse.

    • Dispose of all cleaning materials as hazardous waste.

By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound with a high degree of safety, minimizing personal and environmental risks. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.